molecular formula C9H9O2- B1242700 2,4-Dimethylbenzoate

2,4-Dimethylbenzoate

Cat. No.: B1242700
M. Wt: 149.17 g/mol
InChI Key: BKYWPNROPGQIFZ-UHFFFAOYSA-M
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Description

2,4-dimethylbenzoate is a dimethylbenzoate in which the two methyl groups are located at positions 2 and 4. It derives from a benzoate. It is a conjugate base of a 2,4-dimethylbenzoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9O2-

Molecular Weight

149.17 g/mol

IUPAC Name

2,4-dimethylbenzoate

InChI

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11)/p-1

InChI Key

BKYWPNROPGQIFZ-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C=C1)C(=O)[O-])C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)[O-])C

Origin of Product

United States

Foundational & Exploratory

Physical properties of 2,4-Dimethylbenzoate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 2,4-Dimethylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the critical physical properties of 2,4-Dimethylbenzoic Acid (CAS No. 611-01-8), with a primary focus on its melting and boiling points. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these characteristics. We will explore the significance of these properties as indicators of purity and identity, provide detailed, field-proven experimental protocols, and explain the scientific rationale behind each procedural step.

Introduction and Nomenclature

2,4-Dimethylbenzoic acid is an aromatic carboxylic acid distinguished by a benzene ring substituted with two methyl groups and a carboxylic acid group.[1] While the term "2,4-Dimethylbenzoate" can refer to the salts or esters derived from this acid, this guide will focus on the parent compound, 2,4-Dimethylbenzoic acid, which is the subject of most physical property literature.[1][2]

The determination of a compound's physical properties, particularly its melting and boiling points, remains a foundational technique in chemical analysis. These properties are intrinsic to a pure substance and serve as crucial benchmarks for identity confirmation and purity assessment.[3] A sharp, well-defined melting point is a strong indicator of a pure compound, whereas impurities typically cause a depression and broadening of the melting range.[3] Similarly, the boiling point is a characteristic constant, provided the external pressure is controlled and reported. This guide offers both the established values for 2,4-Dimethylbenzoic acid and the detailed experimental frameworks for their empirical verification.

Physicochemical Property Summary

The fundamental physical and chemical properties of 2,4-Dimethylbenzoic acid are summarized below for quick reference. These values are compiled from authoritative chemical data sources.

PropertyValueSource(s)
CAS Number 611-01-8[4]
Molecular Formula C₉H₁₀O₂[5]
Molecular Weight 150.17 g/mol [6][7]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 124-127 °C[4][5]
Boiling Point ~267 °C at 727 mmHg[4][6]
Solubility Moderately soluble in water; soluble in methanol and ether[1]

In-Depth Analysis of Thermal Properties

Melting Point: A Criterion of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point.[3] The literature value for 2,4-Dimethylbenzoic acid is consistently reported in the range of 124-127 °C.[4][5]

The presence of even minor impurities disrupts the crystal lattice of the solid. This disruption weakens the intermolecular forces, requiring less energy to break the solid structure, which results in a lower melting point. Furthermore, impurities introduce a heterogeneous composition, causing the substance to melt over a wider temperature range. Therefore, a broad melting range (e.g., > 3 °C) is a reliable indicator of an impure sample.[3]

Boiling Point: The Influence of Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] For 2,4-Dimethylbenzoic acid, the boiling point is reported as approximately 267 °C at a pressure of 727 mmHg, which is slightly below standard atmospheric pressure (760 mmHg).[4][6]

Causality: It is critical to report the pressure at which a boiling point is measured. A reduction in external pressure lowers the vapor pressure required for boiling to commence, thus decreasing the boiling point.[8] This relationship is a key consideration in vacuum distillation techniques used to purify high-boiling-point compounds that might decompose at their atmospheric boiling temperature.

Experimental Determination Protocols

The following protocols describe standard, reliable methods for determining the melting and boiling points of a solid compound like 2,4-Dimethylbenzoic acid.

Protocol: Melting Point Determination (Capillary Method)

This method is the most common and accurate for determining the melting point of a solid organic compound.

Principle of Self-Validation: The accuracy of this protocol relies on a slow, controlled heating rate near the expected melting point and the use of a calibrated thermometer. For absolute confirmation of a compound's identity, a "mixed melting point" test can be performed. Mixing the unknown sample with a pure standard of 2,4-Dimethylbenzoic acid should result in no change to the melting point if the unknown is indeed the same compound.[3]

Methodology:

  • Sample Preparation:

    • Place a small amount of dry 2,4-Dimethylbenzoic acid on a clean, dry surface (like a watch glass).

    • Crush the crystalline solid into a fine powder using a spatula.[9]

    • Press the open end of a capillary tube (sealed at one end) into the powder. A small amount of the solid will enter the tube.[10]

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The final packed sample height should be 2-3 mm.[10]

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of a melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or oil bath.[11]

  • Measurement:

    • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., around 105 °C).

    • Once this temperature is reached, reduce the heating rate to 1-2 °C per minute.

    • Causality: A slow heating rate is crucial to ensure that the temperature of the sample and the thermometer are in thermal equilibrium, preventing an artificially high reading.[3]

    • Record the temperature at which the first drop of liquid appears (the start of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[11]

  • Data Analysis:

    • Report the observed melting point as a range from the temperature of initial melting to complete liquefaction.

    • Allow the apparatus to cool and perform a second measurement with a fresh sample and capillary tube to ensure reproducibility.[9]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Analysis & Validation A Crush Sample to Fine Powder B Load into Capillary Tube A->B C Pack Sample to 2-3 mm B->C D Place Capillary in Apparatus C->D E Rapid Heat to ~105°C D->E F Slow Heat (1-2°C/min) E->F G Record Start of Melting (T1) F->G H Record End of Melting (T2) G->H I Report Range (T1 - T2) H->I J Repeat for Reproducibility I->J

Caption: Workflow for Melting Point Determination.

Protocol: Boiling Point Determination (Micro Method)

This method is suitable for determining the boiling point of small quantities of a substance.

Principle of Self-Validation: This technique identifies the boiling point by observing the equilibrium between the liquid's vapor pressure and the atmospheric pressure. The observation of a continuous stream of bubbles followed by the liquid being drawn into the capillary upon cooling provides a distinct and verifiable endpoint.[12]

Methodology:

  • Apparatus Setup:

    • Add approximately 2-3 mL of molten 2,4-Dimethylbenzoic acid to a small test tube (e.g., 10x75 mm).[12]

    • Take a melting point capillary tube and seal one end. Place this capillary tube into the test tube with its open end facing down.[12]

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Suspend the entire assembly in a beaker containing a heat-transfer fluid (e.g., mineral oil or paraffin oil). The sample should be fully submerged below the oil level.[13]

  • Measurement:

    • Begin heating the oil bath gently while stirring continuously to ensure uniform temperature distribution.[12]

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • When the boiling point of the sample is reached, the liquid will begin to boil and a rapid, continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[8]

    • Causality: At this stage, the vapor pressure inside the capillary has overcome the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the exact temperature at which the bubbling stops and the liquid is drawn up into the capillary tube. This temperature is the boiling point.[8]

  • Data Analysis:

    • Record the temperature observed in the final step as the boiling point.

    • Note the ambient atmospheric pressure at the time of the experiment for a complete and accurate record.

BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement A Add Molten Sample to Test Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Suspend in Oil Bath C->D E Heat Bath Slowly D->E F Observe Slow Bubbles (Air) E->F G Observe Rapid Bubbles (Boiling) F->G H Remove Heat Source G->H I Watch for Bubbling to Cease H->I J Record Temp when Liquid Enters Capillary I->J

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The melting and boiling points are indispensable physical constants for the characterization of 2,4-Dimethylbenzoic acid. A melting point in the range of 124-127 °C and a boiling point of approximately 267 °C at 727 mmHg serve as reliable indicators of the compound's identity and purity. The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties. Adherence to controlled, methodical procedures, such as slow heating rates and accurate temperature monitoring, is paramount for obtaining trustworthy and reproducible results essential for research and quality control in drug development and chemical synthesis.

References

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Solubility of 2,4-Dimethylbenzoate in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,4-Dimethylbenzoate

Introduction

In the landscape of pharmaceutical sciences and organic synthesis, a thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior, optimizing reaction conditions, and formulating effective drug products. 2,4-Dimethylbenzoic acid (and its conjugate base, this compound) serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its solubility profile—the extent to which it dissolves in various solvents—directly influences its reaction kinetics, purification, bioavailability, and formulation design.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. For 2,4-dimethylbenzoic acid, the key characteristics are summarized below. These values are fundamental to understanding its behavior in different chemical environments.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol [2]
Melting Point 124-126 °C[3]
pKa (at 25 °C)4.217[3][4]
Water Solubility (Acid Form, 25 °C)0.16 g/L[3][5]
Calculated logP (Octanol-Water)~2.8[2]
Appearance White crystalline powder[3][5]

The relatively high logP value indicates a preference for lipophilic (nonpolar) environments over aqueous ones, which is consistent with its low measured water solubility.[2] The pKa of 4.217 is critical, as it signifies that the molecule's ionization state—and thus its solubility—is highly dependent on the pH of the medium.[3][4]

Theoretical Principles of Solubility

Solubility is not a static property but a dynamic equilibrium between the solid-state compound and the dissolved state. This equilibrium is governed by the principle of "like dissolves like," where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[6]

The Role of Solvent Polarity
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. 2,4-Dimethylbenzoic acid, with its carboxylic acid group, can participate in hydrogen bonding. While its hydrocarbon backbone limits its solubility in highly polar water, it is expected to be significantly more soluble in alcohols like methanol and ethanol, where the solvent's alkyl chains can interact more favorably with the molecule's nonpolar regions.[7] For its parent compound, benzoic acid, solubility is markedly higher in ethanol than in water.[1][8]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solvents like DMSO are powerful, universal solvents capable of dissolving a wide array of polar and nonpolar compounds.[9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and interact primarily through weaker van der Waals forces. The nonpolar benzene ring and methyl groups of 2,4-dimethylbenzoic acid allow for some interaction, but the highly polar carboxylic acid group limits solubility in these solvents.

The Critical Influence of pH

For an ionizable compound like 2,4-dimethylbenzoic acid, pH is arguably the most dominant factor influencing its aqueous solubility. The carboxylic acid exists in a pH-dependent equilibrium with its conjugate base, the this compound anion.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Acid R-COOH (2,4-Dimethylbenzoic Acid) Less Soluble (Protonated) Base R-COO⁻ + H⁺ (this compound Anion) More Soluble (Deprotonated) Acid->Base + OH⁻ Base->Acid + H⁺

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Protocol
  • Preparation: a. Add an excess amount of solid 2,4-dimethylbenzoic acid (e.g., 5-10 mg) to a glass vial (e.g., 4 mL). The exact amount should be enough to ensure solid remains after equilibration. b. Accurately pipette a known volume of the desired solvent (e.g., 2 mL) into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent.

  • Equilibration: a. Place the vials in an orbital shaker or on a rotating wheel inside a temperature-controlled incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the samples continuously for a predetermined period, typically 24 to 48 hours. A preliminary experiment can determine the time required to reach a plateau in concentration.

  • Phase Separation: a. After equilibration, remove the vials and let them stand undisturbed for at least 30 minutes to allow the excess solid to sediment. b. Carefully draw the supernatant into a syringe. c. Attach a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous solutions) to the syringe. d. Discard the first few drops of filtrate to saturate the filter membrane, then collect the clear, particle-free filtrate into a clean vial. This step is critical to remove all undissolved microparticles.

  • Quantification: a. Accurately perform a serial dilution of the filtrate with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method. b. Analyze the diluted samples using a validated method, such as the HPLC-UV protocol described below. c. Calculate the original concentration in the filtrate, accounting for the dilution factor. This value represents the equilibrium solubility.

Part 2: Protocol for Concentration Measurement (HPLC-UV Analysis)

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and common technique for quantifying benzoic acid derivatives. [10]

Methodology
  • Preparation of Standards: a. Prepare a stock solution of 2,4-dimethylbenzoic acid (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). b. From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and a buffer, such as 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid. A typical ratio would be 50:50 (v/v). [10]The acidic pH ensures the analyte is in its protonated form for consistent retention.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Approximately 230-235 nm, corresponding to an absorbance maximum for the benzene ring system.

    • Column Temperature: 30 °C.

  • Analysis and Calculation: a. Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) of >0.995. b. Inject the diluted filtrate samples (from the shake-flask experiment). c. Determine the concentration of the diluted samples from the calibration curve using the regression equation. d. Calculate the final solubility (S) in the original, undiluted filtrate using the formula: S (mg/L) = Concentration from curve (mg/L) × Dilution Factor

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its molecular structure and the physicochemical environment. Its behavior is characterized by low intrinsic aqueous solubility that can be dramatically enhanced by increasing the pH to deprotonate the carboxylic acid into its highly soluble carboxylate form. While quantitative data in organic solvents remains sparse, the principles of "like dissolves like" suggest higher solubility in polar organic solvents like alcohols compared to nonpolar hydrocarbons.

For researchers in drug development and chemical synthesis, a precise understanding of this compound's solubility is not merely academic but a practical necessity. The robust, validated shake-flask and HPLC-UV methodologies detailed in this guide provide a reliable framework for determining these critical solubility values, enabling informed decisions in solvent selection, reaction optimization, and formulation development.

References

  • Chem-Impex. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]

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  • PubChem. (n.d.). 2,4-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2020). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • PubChem. (n.d.). Sodium benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

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  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

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CAS number and molecular weight of 2,4-Dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2,4-Dimethylbenzoate for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Methyl this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. While the term "this compound" can refer to the anion of its parent acid, this document will focus on the methyl ester derivative (Methyl this compound), which is the common reagent in laboratory and industrial settings. We will detail its fundamental chemical identifiers, physicochemical properties, synthesis methodologies, and critical analytical protocols for quality assurance. This guide is structured to deliver not just data, but also the underlying scientific principles and practical insights required for its effective application.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. Methyl this compound is the methyl ester of 2,4-dimethylbenzoic acid. It is crucial to distinguish between the ester, the parent acid, and its corresponding anion, as their properties and applications differ significantly.

The primary identifiers and properties for Methyl this compound and its parent acid are summarized below for clarity and direct comparison.

PropertyMethyl this compound 2,4-Dimethylbenzoic Acid
Synonyms Methyl 2,4-dimethyl-benzoateasym.-m-Xylylic acid, 4-Carboxy-1,3-dimethylbenzene
CAS Number 23617-71-2[1][2]611-01-8[3][4]
Molecular Formula C₁₀H₁₂O₂[1]C₉H₁₀O₂[3][4]
Molecular Weight 164.20 g/mol [1]150.17 g/mol [3][4]
Appearance SolidWhite crystalline powder[3]
Melting Point -2°C (estimate)[5]Not specified
Boiling Point 232.5°C (estimate)[5]Not specified
Storage Sealed in dry, Room Temperature[5]Not specified
InChI Key QQCLNRPRQRDMCK-UHFFFAOYSA-NBKYWPNROPGQIFZ-UHFFFAOYSA-N[3][4]

Synthesis and Mechanistic Insights

Methyl this compound is most commonly synthesized via the esterification of its parent compound, 2,4-dimethylbenzoic acid. The Fischer-Speier esterification is the archetypal method, valued for its use of readily available and inexpensive reagents.

Fischer-Speier Esterification: The Underlying Chemistry

This reaction involves treating the carboxylic acid (2,4-dimethylbenzoic acid) with an excess of alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The Causality Behind Experimental Choices:

  • Excess Methanol: The reaction is an equilibrium. Le Châtelier's principle dictates that using methanol as the solvent (a large excess) drives the equilibrium towards the formation of the ester and water, maximizing the yield.

  • Acid Catalyst: The carbonyl oxygen of the carboxylic acid is not sufficiently electrophilic to be attacked by the neutral alcohol. The acid catalyst protonates the carbonyl oxygen, significantly increasing its electrophilicity and activating it for nucleophilic attack by methanol.

  • Removal of Water: As water is a product, its removal during the reaction (e.g., using a Dean-Stark apparatus) can also shift the equilibrium to the right, further enhancing the yield. However, for many small-scale preparations, the use of excess alcohol is sufficient.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of a typical laboratory-scale synthesis of Methyl this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_analysis Final Product A 2,4-Dimethylbenzoic Acid D Combine Reactants in Flask Reflux at 60-70°C for 2-8 hours A->D B Methanol (Excess) B->D C H₂SO₄ (Catalyst) C->D E Cool & Quench Neutralize with NaHCO₃ soln. D->E Reaction Complete F Liquid-Liquid Extraction (e.g., with Ethyl Acetate) E->F G Wash Organic Layer (H₂O, Brine) F->G H Dry with Anhydrous Na₂SO₄ G->H I Solvent Removal (Rotary Evaporation) H->I J Crude Methyl this compound I->J K Purify (e.g., Distillation) Characterize (HPLC, GC-MS, NMR) J->K

Caption: Workflow for the synthesis and purification of Methyl this compound.

Applications in Research and Drug Development

While specific applications for Methyl this compound are often proprietary, its structure lends itself to use as a versatile building block or intermediate in organic synthesis. Substituted benzoates are common moieties in pharmacologically active compounds. For instance, related structures like methyl 2,4-dihydroxy-3,6-dimethylbenzoate are known pharmaceutical intermediates.[6][7] The dimethyl substitution pattern on the aromatic ring provides a specific steric and electronic profile that can be exploited by medicinal chemists to fine-tune the binding of a molecule to a biological target.

Potential roles include:

  • Scaffold for Derivatization: The ester can be hydrolyzed back to the carboxylic acid for amide coupling or other transformations. The aromatic ring can undergo further substitution reactions.

  • Fragment-Based Drug Discovery: As a well-defined small molecule, it can be used in fragment screening libraries to identify initial binding interactions with protein targets.

Analytical and Quality Control Protocols

Ensuring the purity and identity of a chemical reagent is paramount. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantitative analysis of Methyl this compound.

Self-Validating RP-HPLC Protocol

This protocol is adapted from established methods for similar benzoate compounds and incorporates self-validating checks for trustworthiness.[8]

Objective: To determine the purity of a Methyl this compound sample by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation & Materials:

  • HPLC system with UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Methyl this compound reference standard (>99% purity)

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Methanol:Water (60:40 v/v).

    • Filter through a 0.45 µm filter and degas for 15 minutes using sonication or vacuum.

    • Causality: The methanol/water ratio is chosen to provide adequate retention and sharp peak shape for the moderately nonpolar analyte on the C18 stationary phase. Degassing prevents bubble formation in the pump, ensuring a stable baseline.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is your stock solution.

    • Trustworthiness: Using a certified reference standard ensures the accuracy of the quantification.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh 10.0 mg of the sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Causality: 254 nm is a common wavelength for detecting aromatic compounds. A controlled column temperature ensures reproducible retention times.

  • Validation and Analysis Sequence:

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. This validates that the HPLC system is performing consistently.

    • Blank Injection: Inject the mobile phase to ensure no contamination is present.

    • Standard Injection: Inject the standard solution.

    • Sample Injection: Inject the sample solution in duplicate.

    • Standard Check: Re-inject the standard solution after every 10 sample injections to verify system stability over time.

  • Purity Calculation:

    • The purity is calculated as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method).

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Conclusion

Methyl this compound, identified by CAS Number 23617-71-2 and a molecular weight of 164.20 g/mol , is a valuable chemical entity for synthetic and pharmaceutical applications. A thorough understanding of its properties, synthesis via Fischer esterification, and rigorous analytical validation using methods like RP-HPLC are essential for its successful implementation in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists in their work with this versatile compound.

References

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An In-Depth Technical Guide to the Antibacterial Properties of 2,4-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

2,4-Dimethylbenzoic acid, a member of the benzoic acid derivative family, has been identified as possessing antimicrobial properties. This technical guide provides a comprehensive exploration of its potential as an antibacterial agent, addressing its likely mechanisms of action, prospective spectrum of activity, and the methodologies crucial for its evaluation. In the absence of extensive direct research on this specific isomer, this guide synthesizes information from the broader class of benzoic acid derivatives to provide a robust theoretical and practical framework for researchers. We will delve into the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity. This document is intended to serve as a foundational resource for scientists investigating novel antimicrobial compounds and for professionals in drug development seeking to explore new chemical entities.

Introduction to 2,4-Dimethylbenzoic Acid: A Promising Antibacterial Scaffold

2,4-Dimethylbenzoic acid is an organic compound with the chemical formula C₉H₁₀O₂.[1] It is a derivative of benzoic acid, a well-known antimicrobial agent and food preservative.[2] While the antibacterial activity of 2,4-Dimethylbenzoic acid has been noted, detailed investigations into its efficacy and mechanisms are not extensively documented in publicly available literature.[3] However, the established antimicrobial properties of benzoic acid and its derivatives provide a strong foundation for understanding the potential of this specific isomer.[4][5]

The core hypothesis for the antibacterial action of benzoic acid derivatives lies in their ability to disrupt fundamental bacterial processes, primarily related to cell membrane integrity and intracellular pH homeostasis.[2] The lipophilic nature of the benzene ring, combined with the acidic carboxyl group, allows these molecules to interact with and traverse the bacterial cell envelope. The addition of methyl groups, as in 2,4-Dimethylbenzoic acid, can further modulate this lipophilicity, potentially influencing its spectrum of activity and potency.[6]

This guide will provide a detailed examination of the probable mechanisms of action, a framework for evaluating its antibacterial spectrum, and standardized protocols for conducting these assessments.

Postulated Mechanisms of Antibacterial Action

Based on the known mechanisms of benzoic acid and its substituted derivatives, the antibacterial action of 2,4-Dimethylbenzoic acid is likely multifaceted, primarily targeting the bacterial cell envelope and disrupting intracellular pH.

Disruption of Intracellular pH Homeostasis

A primary mechanism for weak organic acids like benzoic acid is the disruption of the bacterial cell's internal pH.[2] In its undissociated form, 2,4-Dimethylbenzoic acid can passively diffuse across the bacterial cell membrane. Once inside the more alkaline cytoplasm, the carboxylic acid group dissociates, releasing a proton and acidifying the intracellular environment.[4] This acidification can inhibit the function of critical enzymes and disrupt metabolic pathways essential for bacterial survival.[2]

cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) Undissociated_DMBA 2,4-Dimethylbenzoic Acid (Undissociated) Membrane_Transport Passive Diffusion Undissociated_DMBA->Membrane_Transport Dissociated_DMBA Dissociation Membrane_Transport->Dissociated_DMBA Proton H+ Dissociated_DMBA->Proton Anion Anion Dissociated_DMBA->Anion Cytoplasmic_Acidification Cytoplasmic Acidification Proton->Cytoplasmic_Acidification Enzyme_Inhibition Enzyme Inhibition & Metabolic Disruption Cytoplasmic_Acidification->Enzyme_Inhibition

Figure 1: Postulated mechanism of cytoplasmic acidification by 2,4-Dimethylbenzoic acid.
Perturbation of the Bacterial Cell Membrane

A second critical mechanism likely involves the disruption of the bacterial cell membrane's structure and function. The lipophilic nature of the dimethyl-substituted benzene ring allows the molecule to intercalate into the phospholipid bilayer of the bacterial membrane. This insertion can disrupt the packing of the lipid acyl chains, leading to increased membrane fluidity and permeability.[4] The consequence of this membrane perturbation is the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

DMBA 2,4-Dimethylbenzoic Acid Cell_Membrane Bacterial Cell Membrane DMBA->Cell_Membrane Intercalation Intercalation into Phospholipid Bilayer Cell_Membrane->Intercalation Disruption Disruption of Membrane Integrity Intercalation->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Figure 2: Postulated mechanism of bacterial cell membrane disruption by 2,4-Dimethylbenzoic acid.

Spectrum of Antibacterial Activity: A Comparative Outlook

The table below presents a hypothetical framework for the antibacterial spectrum of 2,4-Dimethylbenzoic acid, with comparative MIC values for other benzoic acid derivatives to provide context. It is imperative that these values be experimentally determined for 2,4-Dimethylbenzoic acid.

Bacterial SpeciesGram StainPotential Target PathogenComparative MIC of Related Benzoic Acid Derivatives (µg/mL)Hypothetical MIC Range for 2,4-Dimethylbenzoic Acid (µg/mL)
Escherichia coliNegativeUrinary Tract Infections, GastroenteritisBenzoic acid: 1000[7]500 - 2000
Staphylococcus aureusPositiveSkin Infections, Sepsis4-hydroxybenzoic acid: >1000500 - 2000
Pseudomonas aeruginosaNegativeNosocomial Infections, Lung Infections->2000
Enterococcus faecalisPositiveEndocarditis, Urinary Tract Infections-1000 - 4000

Note: The hypothetical MIC ranges are estimations based on the general activity of benzoic acid derivatives and require experimental validation. The effectiveness of these compounds can be influenced by factors such as the pH of the growth medium.[4]

Experimental Protocols for Antibacterial Assessment

To rigorously evaluate the antibacterial properties of 2,4-Dimethylbenzoic acid, standardized and validated experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[1][8]

Protocol:

  • Preparation of 2,4-Dimethylbenzoic Acid Stock Solution: Dissolve a known weight of 2,4-Dimethylbenzoic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2,4-Dimethylbenzoic acid solution in CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[10]

  • Reading the MIC: The MIC is the lowest concentration of 2,4-Dimethylbenzoic acid at which there is no visible growth of bacteria.[8]

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare 2,4-Dimethylbenzoic Acid Stock Solution D Perform Serial Dilution of Compound in 96-well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum in Mueller-Hinton Broth B->C E Inoculate Wells with Bacterial Suspension C->E D->E F Include Positive and Negative Controls E->F G Incubate at 37°C for 18-24 hours F->G H Read MIC (Lowest Concentration with No Visible Growth) G->H

Figure 3: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: Following the MIC determination, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[2]

Synergistic Potential with Conventional Antibiotics

Combining antimicrobial agents can be an effective strategy to enhance efficacy and combat drug resistance. The checkerboard assay is a common method to assess these interactions.[11]

Checkerboard Assay for Synergy Testing

Protocol:

  • Prepare Stock Solutions: Prepare stock solutions of 2,4-Dimethylbenzoic acid and a conventional antibiotic (e.g., a β-lactam or aminoglycoside).

  • Create Dilution Series: In a 96-well plate, create a two-dimensional array of dilutions. One agent is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

  • Inoculation and Incubation: Inoculate the plate with the test bacterium as described in the MIC protocol and incubate.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the MIC of the drug in combination divided by the MIC of the drug alone.

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1.0

    • Indifference: 1.0 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0[12]

cluster_setup Assay Setup cluster_execution Execution cluster_analysis Data Analysis A Prepare Stock Solutions of 2,4-DMBA and Antibiotic B Create 2D Serial Dilution Matrix in 96-well Plate A->B C Inoculate Plate with Bacterial Suspension B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC of Each Combination D->E F Calculate Fractional Inhibitory Concentration (FIC) Index E->F G Interpret Interaction: Synergy, Additive, Indifference, or Antagonism F->G

Figure 4: Workflow for the checkerboard synergy assay.

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring.[6]

  • Lipophilicity: The addition of methyl groups to the benzoic acid scaffold increases its lipophilicity. This can enhance the molecule's ability to partition into and disrupt the bacterial membrane. However, excessive lipophilicity can sometimes lead to reduced aqueous solubility and bioavailability.

  • Steric Hindrance: The position of the methyl groups can influence the molecule's interaction with potential target enzymes or its ability to intercalate into the membrane. The 2,4-disubstitution pattern may present a unique steric profile compared to other dimethylbenzoic acid isomers.

  • Electronic Effects: Methyl groups are weakly electron-donating, which can slightly influence the pKa of the carboxylic acid group and, consequently, the ratio of undissociated to dissociated forms at a given pH.

Further research comparing the antibacterial activity of various dimethylbenzoic acid isomers would be invaluable for elucidating more precise SARs.

Conclusion and Future Directions

2,4-Dimethylbenzoic acid represents a promising, yet under-investigated, candidate for antibacterial drug discovery. Based on the well-established properties of benzoic acid and its derivatives, its primary mechanisms of action are likely to involve the disruption of bacterial intracellular pH and the perturbation of the cell membrane. To fully realize its potential, further research is critically needed to:

  • Determine the definitive MIC and MBC values of 2,4-Dimethylbenzoic acid against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Elucidate the precise molecular mechanisms of its antibacterial action through techniques such as membrane permeabilization assays and studies on intracellular pH changes.

  • Investigate its synergistic potential with a range of conventional antibiotics to identify combinations that could be effective against drug-resistant strains.

  • Conduct comprehensive structure-activity relationship studies by synthesizing and testing a series of related dimethylbenzoic acid isomers and other derivatives.

This technical guide provides a solid foundation for initiating and conducting these crucial investigations, paving the way for the potential development of 2,4-Dimethylbenzoic acid as a novel antibacterial agent.

References

Sources

2,4-Dimethylbenzoate as a conjugate base of 2,4-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Dimethylbenzoate as a conjugate base of 2,4-dimethylbenzoic acid Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Determinants, Metabolic Fate, and Coordination Chemistry

Executive Summary & Chemical Identity

This compound (


) is the conjugate base of 2,4-dimethylbenzoic acid (2,4-DMBA). While often overshadowed by its isomers (e.g., 3,4-dimethylbenzoate or 3,5-dimethylbenzoate), this species possesses unique steric and electronic characteristics driven by the ortho-methyl substitution.

For drug development professionals, this compound is critical as the primary metabolic endpoint of pseudocumene (1,2,4-trimethylbenzene) , a ubiquitous solvent and environmental contaminant. In material science, its sterically hindered carboxylate group offers unique binding modes for constructing Metal-Organic Frameworks (MOFs) and luminescent lanthanide complexes.

Physicochemical Profile
PropertyValue / DescriptionCausality
Molecular Weight 149.17 g/mol (Anion)--
pKa (Conjugate Acid) ~4.17 - 4.22The ortho-methyl group exerts a steric effect that twists the carboxylate out of the benzene plane, slightly inhibiting resonance stabilization of the acid, increasing acidity relative to some isomers, despite the electron-donating methyl effect.
Solubility (Acid) 0.16 g/L (Water, 25°C)Lipophilic nature of the xylyl moiety.[1]
Solubility (Na+ Salt) High (>100 g/L est.)Ionic dissociation in aqueous media; critical for biological clearance.
CAS (Acid) 611-01-8--
CAS (Metabolite) 41859-41-0 (Glycine conjugate)2,4-Dimethylhippuric acid.

Biotransformation: The Pseudocumene Pathway

In toxicological screenings and metabolic stability assays, distinguishing between xylene isomers is vital. A common error is conflating the metabolism of m-xylene with pseudocumene.

  • m-Xylene (1,3-dimethylbenzene) metabolizes to 3-methylbenzoic acid .

  • Pseudocumene (1,2,4-trimethylbenzene) metabolizes primarily to 2,4-dimethylbenzoic acid .[1]

The oxidation of pseudocumene is regioselective. The methyl group at the 1-position is oxidized to form the carboxylate. This species is then rapidly conjugated with glycine in the liver to form 2,4-dimethylhippuric acid , which serves as the primary urinary biomarker for exposure.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative cascade and subsequent conjugation.

Metabolism TMB Pseudocumene (1,2,4-Trimethylbenzene) Alcohol 2,4-Dimethylbenzyl Alcohol TMB->Alcohol CYP450 (Hydroxylation) Aldehyde 2,4-Dimethylbenzaldehyde Alcohol->Aldehyde ADH (Oxidation) Acid 2,4-Dimethylbenzoic Acid (2,4-DMBA) Aldehyde->Acid ALDH (Oxidation) Benzoate This compound (Conjugate Base) Acid->Benzoate pH 7.4 (Deprotonation) Hippuric 2,4-Dimethylhippuric Acid (Urinary Biomarker) Benzoate->Hippuric Glycine N-Acyltransferase (Conjugation)

Figure 1: Biotransformation pathway of Pseudocumene to 2,4-Dimethylhippuric acid.

Coordination Chemistry & Ligand Behavior

In the synthesis of coordination polymers, the this compound anion acts as a versatile ligand. Unlike unsubstituted benzoate, the methyl group at the 2-position (ortho) creates steric bulk that prevents the carboxylate from lying coplanar with the phenyl ring.

Ligand Binding Modes[3]
  • Chelating Bidentate: Both oxygen atoms bind to a single metal center.

  • Bridging Bidentate: The carboxylate bridges two metal centers (syn-syn, syn-anti).

  • Bridging Tridentate: Observed in Lanthanide clusters where oxygen atoms bridge multiple metal centers.

Case Study: Lanthanide Luminescence Research has demonstrated that this compound is an effective "antenna" ligand for Lanthanide (Ln) ions. In complexes such as [Tb(2,4-DMBA)3(bipy)], the ligand absorbs UV energy and efficiently transfers it to the Tb(III) ion, resulting in strong green luminescence. The steric hindrance prevents efficient packing, often leading to lower symmetry (e.g., distorted monocapped square antiprismatic geometry) which can enhance photophysical properties by reducing quenching.

Experimental Protocols

Protocol A: Synthetic Production via Carboxylation

While 2,4-DMBA is a metabolite of pseudocumene, high-purity synthesis for reference standards is best achieved via the Friedel-Crafts carboxylation of m-xylene. This method avoids the separation issues of oxidizing trimethylbenzene mixtures.

Mechanism: Electrophilic aromatic substitution. The 2- and 4- positions of m-xylene are activated. However, the 2-position is sterically crowded (between two methyls), making the 4-position the kinetically favored site for acylation/carboxylation.

Workflow:

  • Reagents: m-Xylene (Substrate), Oxalyl Chloride (C2Cl2O2) or CO2, Aluminum Chloride (AlCl3, Lewis Acid).

  • Setup: Flame-dried 3-neck flask, N2 atmosphere, reflux condenser.

  • Step 1 (Acylation): Cool m-xylene/CS2 mixture to 0°C. Add AlCl3. Dropwise add oxalyl chloride.[2]

  • Step 2 (Hydrolysis): Quench reaction on crushed ice/HCl.

  • Purification: Extract with NaOH (converts acid to water-soluble this compound). Wash organic layer (removes unreacted xylene). Acidify aqueous layer with HCl to precipitate 2,4-dimethylbenzoic acid. Recrystallize from Ethanol/Water.[1]

Protocol B: Analytical Detection (GC-MS)

For detecting this compound/hippurate in biological matrices (urine/plasma).

Sample Preparation:

  • Hydrolysis: If measuring total benzoate, treat urine with 6M NaOH and heat (90°C, 1h) to cleave the glycine conjugate.

  • Extraction: Acidify to pH < 2 with H2SO4. Extract into Ethyl Acetate or Toluene.

  • Derivatization: Evaporate solvent. React residue with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 60°C for 30 min. This converts the carboxylic acid to the volatile TMS-ester.

GC-MS Parameters:

  • Column: HP-5MS (30m x 0.25mm).

  • Carrier: Helium @ 1 mL/min.

  • Temp Program: 70°C (1 min) -> 10°C/min -> 280°C.

  • Ions: Monitor m/z 193 (M-15) and m/z 133 (Tropylium ion derivative) for the TMS-2,4-dimethylbenzoate.

Synthesis Start m-Xylene + AlCl3 (Solvent: CS2) Reaction Add Oxalyl Chloride (0°C -> Reflux) Start->Reaction Quench Hydrolysis (Ice/HCl) Reaction->Quench Extraction Alkaline Extraction (Isolates Benzoate Anion) Quench->Extraction Precipitation Acidification (pH < 2) (Precipitates Acid) Extraction->Precipitation

Figure 2: Synthetic workflow for high-purity 2,4-Dimethylbenzoic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11897, 2,4-Dimethylbenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2016). Toxicological Review of Trimethylbenzenes (CASRNs 25551-13-7, 95-63-6, 526-73-8, and 108-67-8). EPA/635/R-16/161F. Retrieved from [Link]

  • Huo, J., et al. (2020). Five Dinuclear Lanthanide Complexes Based on 2,4-dimethylbenzoic Acid and 5,5′-dimethy-2,2′-bipyridine: Crystal Structures, Thermal Behaviour and Luminescent Property. Frontiers in Chemistry, 8:585. Retrieved from [Link]

  • Organic Syntheses (1941). Mesitoic Acid (Trimethylbenzoic acid synthesis protocol adapted for dimethyl analogs). Org.[3][4] Synth. 1941, 21, 77. Retrieved from [Link]

  • Tsujimoto, Y., et al. (2000).Urinary excretion of 2,4-dimethylhippuric acid in workers exposed to 1,2,4-trimethylbenzene. International Archives of Occupational and Environmental Health, 73, 279–282.

Sources

An In-Depth Technical Guide to the Chemical Reactivity of 2,4-Dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylbenzoate, and its corresponding acid, 2,4-dimethylbenzoic acid, are versatile aromatic compounds with significant applications in organic synthesis, pharmaceuticals, and materials science.[1] This technical guide provides a comprehensive exploration of the chemical reactivity of this molecule, offering insights into the interplay of its structural features—the activating methyl groups and the deactivating carboxyl group—that govern its reaction pathways. Authored for seasoned researchers and drug development professionals, this document delves into the causality behind experimental choices, providing not just protocols but a deeper understanding of the underlying chemical principles.

Introduction: The Structural and Electronic Landscape of 2,4-Dimethylbenzoic Acid

2,4-Dimethylbenzoic acid is a disubstituted benzene derivative featuring two electron-donating methyl groups at positions 2 and 4, and an electron-withdrawing carboxylic acid group at position 1. This unique substitution pattern creates a nuanced electronic environment that dictates the regioselectivity and rate of its chemical transformations. The methyl groups, through inductive and hyperconjugative effects, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the carboxylic acid group deactivates the ring towards electrophiles through its electron-withdrawing resonance and inductive effects. The interplay of these opposing electronic influences is a central theme in understanding the reactivity of 2,4-dimethylbenzoic acid.

Physical and Spectroscopic Data Summary

PropertyValueSource
Molecular FormulaC₉H₁₀O₂[2]
Molecular Weight150.17 g/mol [2]
Melting Point124-126 °C
Boiling Point267 °C at 727 mmHg
AppearanceWhite crystalline powder[3]
¹H NMR (CDCl₃) See Section 6 for detailed spectra[3]
¹³C NMR (CDCl₃) See Section 6 for detailed spectra[3]
IR (KBr disc) See Section 6 for detailed spectra[3]

Electrophilic Aromatic Substitution: A Tale of Competing Directing Effects

The reactivity of the benzene ring in 2,4-dimethylbenzoic acid towards electrophiles is a classic example of competing directing effects. The two methyl groups are ortho, para-directing and activating, while the carboxylic acid group is a meta-director and deactivating.[4] The net outcome of these competing influences determines the position of substitution.

The strong activating and ortho, para-directing nature of the methyl groups generally outweighs the deactivating meta-directing effect of the carboxylic acid. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the methyl groups, which are also meta to the carboxylic acid. The most likely positions for substitution are C5 (ortho to the C4-methyl and meta to the carboxyl group) and C3/C5 (ortho to the methyl groups and meta to the carboxyl group). Steric hindrance from the ortho-methyl group can also influence the regioselectivity.

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Directing effects on the aromatic ring of 2,4-dimethylbenzoic acid.
Nitration

Nitration of 2,4-dimethylbenzoic acid introduces a nitro group onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the substituents favor nitration at the C5 position.

Experimental Protocol: Nitration of 2,4-Dimethylbenzoic Acid

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Preparation of Nitrating Mixture: Slowly add 5 mL of concentrated nitric acid to the cooled sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Addition of Substrate: Dissolve 5.0 g of 2,4-dimethylbenzoic acid in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. Slowly add this solution to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Workup: Pour the reaction mixture onto 100 g of crushed ice. The solid product will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and then recrystallize from an appropriate solvent such as ethanol-water to yield 5-nitro-2,4-dimethylbenzoic acid.

Halogenation

Halogenation of 2,4-dimethylbenzoic acid, for instance with bromine in the presence of a Lewis acid catalyst like FeBr₃, is expected to yield the 5-bromo derivative due to the combined directing effects of the methyl and carboxyl groups.

Experimental Protocol: Bromination of 2,4-Dimethylbenzoic Acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 7.5 g (0.05 mol) of 2,4-dimethylbenzoic acid and 0.5 g of iron filings in 50 mL of carbon tetrachloride.

  • Addition of Bromine: From the dropping funnel, add 8.0 g (0.05 mol) of bromine dissolved in 10 mL of carbon tetrachloride dropwise with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for 2 hours or until the bromine color has disappeared.

  • Workup: Pour the reaction mixture into 100 mL of water and add sodium bisulfite solution to destroy any excess bromine. Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Isolation and Purification: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a suitable solvent to give 5-bromo-2,4-dimethylbenzoic acid.

Friedel-Crafts Reactions

Friedel-Crafts reactions on 2,4-dimethylbenzoic acid are challenging due to the deactivating nature of the carboxylic acid group, which can coordinate with the Lewis acid catalyst.[1][5][6][7] Friedel-Crafts alkylation is particularly problematic due to the possibility of polyalkylation and carbocation rearrangements.[1][7] Friedel-Crafts acylation, while also difficult, is generally more successful as the product is deactivated towards further acylation.[5][8] The reaction, if successful, would likely introduce the acyl group at the C5 position.

Reactions of the Carboxyl Group

The carboxylic acid functionality of 2,4-dimethylbenzoic acid is a versatile handle for a variety of chemical transformations.

Conversion to 2,4-Dimethylbenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a key step for the synthesis of esters and amides. This is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

graph "Acid_Chloride_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10]; "2,4-Dimethylbenzoic Acid" -> "2,4-Dimethylbenzoyl Chloride" [label="SOCl₂ or (COCl)₂"]; }
Synthesis of 2,4-Dimethylbenzoyl Chloride.

Experimental Protocol: Synthesis of 2,4-Dimethylbenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, place 15.0 g (0.1 mol) of 2,4-dimethylbenzoic acid.

  • Addition of Thionyl Chloride: Carefully add 20 mL (excess) of thionyl chloride to the flask.

  • Reaction: Heat the mixture to reflux for 2 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Isolation: Distill off the excess thionyl chloride under reduced pressure. The crude 2,4-dimethylbenzoyl chloride can be purified by vacuum distillation.

Esterification

This compound esters can be readily prepared by Fischer esterification of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl this compound

  • Reaction Setup: In a round-bottom flask, combine 15.0 g (0.1 mol) of 2,4-dimethylbenzoic acid, 50 mL of methanol, and 2 mL of concentrated sulfuric acid.

  • Reaction: Attach a reflux condenser and heat the mixture at reflux for 4 hours.

  • Workup: After cooling, pour the reaction mixture into 200 mL of cold water. Separate the organic layer. If no separation occurs, extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Wash the combined organic layers with 5% sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation. The resulting methyl this compound can be purified by distillation.

Amide Synthesis

Amides of 2,4-dimethylbenzoic acid are typically synthesized from the corresponding acid chloride by reaction with an amine.

Experimental Protocol: Synthesis of N-Ethyl-2,4-dimethylbenzamide

  • Reaction Setup: Dissolve 16.9 g (0.1 mol) of 2,4-dimethylbenzoyl chloride in 100 mL of a non-polar solvent like dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Amine: Cool the solution in an ice bath and slowly add a solution of 8.1 g (0.12 mol) of ethylamine in 50 mL of dichloromethane.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Wash the reaction mixture with 1 M HCl, followed by 5% sodium bicarbonate solution, and finally with water. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Reduction to 2,4-Dimethylbenzyl Alcohol

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 2,4-Dimethylbenzoic Acid

  • Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, suspend 3.8 g (0.1 mol) of LiAlH₄ in 100 mL of anhydrous diethyl ether.

  • Addition of Substrate: Slowly add a solution of 15.0 g (0.1 mol) of 2,4-dimethylbenzoic acid in 100 mL of anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 4 hours.

  • Workup: Cautiously quench the reaction by the dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water until a granular precipitate forms.

  • Isolation and Purification: Filter the mixture and wash the precipitate with diethyl ether. Dry the combined ether filtrates over anhydrous sodium sulfate. Remove the ether by rotary evaporation to yield 2,4-dimethylbenzyl alcohol, which can be further purified by distillation or recrystallization.

Reactions of the Methyl Groups

The methyl groups of 2,4-dimethylbenzoic acid can also undergo chemical transformations, primarily through free-radical pathways or oxidation.

Free-Radical Halogenation

Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the benzylic hydrogens of the methyl groups can be substituted with a halogen. Selective halogenation of one methyl group over the other can be challenging. The methyl group at the 2-position is sterically hindered by the adjacent carboxyl group, which might influence the reaction's regioselectivity.

Experimental Protocol: Radical Bromination with NBS

  • Reaction Setup: In a round-bottom flask, dissolve 7.5 g (0.05 mol) of 2,4-dimethylbenzoic acid in 100 mL of carbon tetrachloride.

  • Addition of Reagents: Add 9.8 g (0.055 mol) of N-bromosuccinimide (NBS) and a catalytic amount (e.g., 0.1 g) of a radical initiator like benzoyl peroxide.

  • Reaction: Heat the mixture to reflux while irradiating with a UV lamp for several hours, or until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture and filter off the succinimide. Wash the filtrate with water and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the brominated product(s). Separation of isomers may require chromatography.

Oxidation

Vigorous oxidation of the methyl groups can lead to the formation of a dicarboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) can achieve this transformation.[4][9] The reaction typically requires harsh conditions.

graph "Methyl_Group_Oxidation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10]; "2,4-Dimethylbenzoic Acid" -> "4-Carboxyphthalic Acid" [label="KMnO₄, heat"]; }
Oxidation of the methyl groups of 2,4-dimethylbenzoic acid.

Decarboxylation

The removal of the carboxyl group from 2,4-dimethylbenzoic acid can be achieved under certain conditions, typically involving heat and a catalyst. Copper-based catalysts have been shown to be effective for the decarboxylation of benzoic acid derivatives.[10][11][12][13][14] The presence of electron-donating groups can facilitate this reaction.

Spectroscopic Data for Characterization

Accurate characterization of 2,4-dimethylbenzoic acid and its derivatives is crucial. Below is a summary of expected spectroscopic features.

¹H NMR (CDCl₃, 400 MHz):

  • δ ~11-12 ppm (s, 1H): Carboxylic acid proton.

  • δ ~7.9 ppm (d, 1H): Aromatic proton at C6 (ortho to COOH).

  • δ ~7.1 ppm (d, 1H): Aromatic proton at C5.

  • δ ~7.0 ppm (s, 1H): Aromatic proton at C3.

  • δ ~2.6 ppm (s, 3H): Methyl protons at C2.

  • δ ~2.4 ppm (s, 3H): Methyl protons at C4.

¹³C NMR (CDCl₃, 100 MHz):

  • δ ~173 ppm: Carboxylic acid carbonyl carbon.

  • δ ~142 ppm: Aromatic carbon C4.

  • δ ~139 ppm: Aromatic carbon C2.

  • δ ~132 ppm: Aromatic carbon C6.

  • δ ~131 ppm: Aromatic carbon C5.

  • δ ~128 ppm: Aromatic carbon C1.

  • δ ~126 ppm: Aromatic carbon C3.

  • δ ~22 ppm: Methyl carbon at C2.

  • δ ~21 ppm: Methyl carbon at C4.

IR (KBr disc, cm⁻¹):

  • ~2500-3300 (broad): O-H stretch of the carboxylic acid.

  • ~1680-1710: C=O stretch of the carboxylic acid.

  • ~2900-3000: C-H stretch of methyl and aromatic groups.

  • ~1600, 1450: C=C stretching of the aromatic ring.

Conclusion

The chemical reactivity of this compound is a rich and multifaceted subject, governed by the delicate balance of electronic and steric effects of its substituents. A thorough understanding of these principles is paramount for researchers and drug development professionals seeking to utilize this versatile molecule as a building block in complex organic synthesis. This guide has provided a detailed overview of its key reactions, complete with mechanistic insights and practical experimental protocols, to empower scientists in their synthetic endeavors.

References

  • Google Patents. A method for synthesizing 2,4-dichlorobenzoyl chloride.
  • Beilstein Journals. Search Results for "Friedel–Crafts acylation". [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Beyond Benign. Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Pearson. Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems. [Link]

  • PubChem. 2,4-Dimethylbenzoic acid. [Link]

  • Google Patents. A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
  • International Journal of Biology, Pharmacy and Allied Sciences. PROTODECARBOXYLATION OF BENZOIC ACID (SUBSTITUTED) BY USING TRANSITION METALS COMPOUND- COPPER CARBONATE (CuCO3). [Link]

  • ResearchGate. Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired... [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • Google Patents. Preparing method of N, N-dimethylbenzamide.
  • YouTube. NBS: Radical Bromination. [Link]

  • Chemistry LibreTexts. Oxidation of Aromatic Compounds. [Link]

  • Quora. What are the limitations of Friedal Craft reactions? [Link]

  • Royal Society of Chemistry. Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. [Link]

  • YouTube. Friedel-Crafts Acylation. [Link]

  • Google Patents.
  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Alkanoylation (Acylation). [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. Kinetics and mechanism of the oxidation of p-xylene using permanganate in aqueous acetic medium. [Link]

  • Applied and Environmental Microbiology. Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria. [Link]

  • Chemistry LibreTexts. Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • A practical handbook for pharmaceutical chemistry. Part 6: Preparation of Organic Compounds. [Link]

  • ACS Publications. Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. [Link]

  • Google Patents. A kind of preparation method of 2,4-dichlorobenzoyl chloride.
  • Semantic Scholar. Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. [Link]

  • YouTube.

    
     yields (A) Phthalic acid (B). [Link]
    
  • Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis**. [Link]

  • YouTube. Making benzoyl chloride. [Link]

  • Royal Society of Chemistry. 3 - Supporting Information. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 2,4-Dimethylbenzoic Acid via Direct Carboxylation of m-Xylene with Carbon Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,4-dimethylbenzoic acid through the direct carboxylation of m-xylene using carbon dioxide. This method offers a streamlined approach compared to traditional multi-step syntheses, such as those involving Grignard reagents. The protocol leverages an aluminum chloride catalyst to facilitate the electrophilic substitution of carbon dioxide onto the aromatic ring. Detailed experimental procedures, mechanistic insights, safety precautions, and data interpretation are presented for researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction & Scientific Background

2,4-Dimethylbenzoic acid, also known as m-xylene-4-carboxylic acid, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Traditional synthetic routes often involve the bromination of m-xylene followed by the formation of a Grignard reagent and subsequent carboxylation, or the oxidation of a corresponding aldehyde or alcohol.[2] These methods, while effective, can involve harsh reagents, multiple steps, and complex purification procedures.

The direct carboxylation of aromatic compounds with carbon dioxide (CO₂) represents a more atom-economical and environmentally benign alternative.[3] CO₂ is an abundant, non-toxic, and renewable C1 feedstock.[3] The primary challenge in this approach lies in activating both the relatively inert CO₂ molecule and the C-H bond of the aromatic substrate.

This protocol details a method adapted from established procedures for the direct carboxylation of m-xylene, employing a Lewis acid catalyst, aluminum chloride (AlCl₃), to overcome these activation barriers.[2][4]

Mechanistic Rationale: Electrophilic Aromatic Substitution

The synthesis proceeds via a Friedel-Crafts-type reaction mechanism. The role of the aluminum chloride catalyst is twofold:

  • Activation of Carbon Dioxide: AlCl₃, a strong Lewis acid, interacts with carbon dioxide, polarizing the C=O bonds and increasing the electrophilicity of the carbon atom. This creates a highly reactive electrophilic species, often represented as a complex like Cl₃Al-O=C=O.[4]

  • Activation of the Aromatic Ring: While m-xylene is relatively electron-rich and activated towards electrophilic substitution due to the two methyl groups, the AlCl₃ can also interact with the aromatic ring, though its primary role is activating the carboxylating agent.

The activated CO₂ complex then attacks the electron-rich m-xylene ring. The two methyl groups are ortho- and para-directing. The carboxylation occurs at the 4-position, which is para to one methyl group and ortho to the other, and is sterically the most accessible position. A subsequent hydrolysis step during the workup protonates the carboxylate salt to yield the final 2,4-dimethylbenzoic acid product.

Experimental Protocol

This protocol is based on the method described in patent CN103319330A, which outlines a robust procedure for the title transformation.[2]

Materials & Reagents
ReagentFormulaGradeSupplierNotes
m-XyleneC₈H₁₀Anhydrous, ≥99%Sigma-AldrichMust be dry.
Aluminum ChlorideAlCl₃Anhydrous, ≥99%Acros OrganicsHighly hygroscopic. Handle in a glovebox or under inert atmosphere.
Carbon DioxideCO₂High Purity, ≥99.9%AirgasSupplied in a cylinder with a regulator.
Hydrochloric AcidHCl~5 M solutionFisher ScientificFor workup.
Sodium HydroxideNaOHPellets, ≥98%J.T. BakerFor workup.
Diethyl Ether(C₂H₅)₂OAnhydrousEMD MilliporeFor extraction.
Magnesium SulfateMgSO₄AnhydrousVWRFor drying.
Equipment
  • High-pressure stainless-steel reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Schlenk line or glovebox for handling anhydrous reagents.

  • Standard laboratory glassware (beakers, separatory funnel, Büchner funnel, etc.).

  • Rotary evaporator.

  • pH meter or pH paper.

Step-by-Step Synthesis Protocol

Step 1: Reactor Setup and Reagent Addition

  • Ensure the high-pressure reactor is clean and completely dry.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) to the reactor.

  • Add anhydrous m-xylene to the reactor. The mass ratio of m-xylene to AlCl₃ should be between 1:0.10 and 1:0.35.[2] For a representative reaction, use 100g of m-xylene and 25g of AlCl₃.[2]

  • Seal the reactor securely according to the manufacturer's instructions.

Step 2: Carboxylation Reaction

  • Purge the reactor by pressurizing with CO₂ gas to ~0.1 MPa and then venting. Repeat this process three times to displace all air.

  • Pressurize the reactor with CO₂ to the desired reaction pressure, typically between 0.2 and 0.7 MPa.[2]

  • Begin vigorous stirring.

  • Set the reactor temperature to between 25-40°C.[2] A typical condition is 30°C.[2]

  • Maintain these conditions for 5-10 hours.[2] The reaction progress can be monitored by the uptake of CO₂ pressure.

Step 3: Reaction Quenching and Workup

  • After the reaction period, cool the reactor to below 30°C.

  • Carefully and slowly vent the excess CO₂ pressure.

  • Under stirring, cautiously add a small amount of m-xylene followed by dilute hydrochloric acid to the reaction mixture to quench the catalyst.[2] Maintain the temperature below 30°C during this exothermic step.

  • Stir for 20-30 minutes, then transfer the mixture to a separatory funnel and allow the layers to separate.[2]

Step 4: Product Isolation and Purification

  • Separate the organic phase (top layer).

  • Extract the aqueous phase with diethyl ether (2 x 50 mL) to recover any dissolved product. Combine all organic phases.

  • To the combined organic phase, add a 10% sodium hydroxide (NaOH) solution portion-wise until the pH of the aqueous layer is approximately 11.[2] This converts the carboxylic acid to its water-soluble sodium salt.

  • Separate the aqueous phase.

  • Wash the organic phase with water once more, and combine this with the basic aqueous phase.

  • Cool the combined aqueous phase in an ice bath.

  • Slowly add dilute hydrochloric acid with stirring to adjust the pH to 2-3.[2] A white precipitate of 2,4-dimethylbenzoic acid will form.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to a constant weight.

Summary of Reaction Parameters
ParameterValue RangeTypical ValueReference
m-Xylene:AlCl₃ Ratio (w/w)1:0.10 – 1:0.351:0.25[2]
CO₂ Pressure0.2 – 0.7 MPa0.3 MPa[2]
Temperature25 – 40 °C30 °C[2]
Reaction Time5 – 10 hours7 hours[2]

Workflow and Safety

Experimental Workflow Diagram

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Carboxylation cluster_workup 3. Workup & Isolation prep1 Dry Reactor prep2 Add AlCl₃ (anhydrous) prep1->prep2 prep3 Add m-Xylene (anhydrous) prep2->prep3 react1 Seal Reactor prep3->react1 react2 Purge with CO₂ react1->react2 react3 Pressurize (0.2-0.7 MPa) react2->react3 react4 Heat (25-40°C) & Stir react3->react4 react5 React for 5-10h react4->react5 work1 Cool & Vent react5->work1 work2 Quench with HCl (aq) work1->work2 work3 Separate Organic Layer work2->work3 work4 Base Extraction (NaOH) work3->work4 work5 Isolate Aqueous Layer work4->work5 work6 Acidify to pH 2-3 work5->work6 work7 Filter Precipitate work6->work7 work8 Wash & Dry Product work7->work8 end end work8->end Final Product: 2,4-Dimethylbenzoic Acid

Caption: Workflow for the synthesis of 2,4-dimethylbenzoic acid.

Safety & Hazard Management
  • Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water, releasing heat and toxic HCl gas. All handling must be done in a moisture-free environment (glovebox or under an inert gas stream). Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • m-Xylene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

  • High-Pressure Operations: The use of a high-pressure reactor requires proper training. Ensure the reactor is rated for the pressures and temperatures used. Never exceed the maximum allowable working pressure. Use a blast shield during the reaction.

  • Quenching: The quenching of the AlCl₃ catalyst is highly exothermic. Perform this step slowly and with adequate cooling (ice bath) to control the temperature.

Characterization

The identity and purity of the final product, 2,4-dimethylbenzoic acid, should be confirmed using standard analytical techniques:

  • Melting Point: Expected melting point is 124-126 °C. A sharp melting point range is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the two methyl groups (singlets at ~2.3 and ~2.6 ppm), the aromatic protons, and the carboxylic acid proton (a broad singlet, typically >10 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of nine distinct carbon signals, including the carboxyl carbon (~170-175 ppm).

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1680-1710 cm⁻¹).

References

  • Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process. CN103319330A.
  • Gu, M., & Cheng, Z. (2015). Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Scientific Research Publishing. [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. (2023). MDPI. [Link]

  • 2,4-Dimethylbenzoic Acid pure, 98% [611-01-8]. Eqipped. [Link]

  • Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. ResearchGate. [Link]

Sources

Experimental procedure for the purification of 2,4-Dimethylbenzoate by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the purification of 2,4-Dimethylbenzoic acid (2,4-DMBA), a critical intermediate in the synthesis of pharmaceuticals and photosensitive compounds.

Scientific Clarification on Nomenclature: While frequently referred to in industrial shorthand as "2,4-Dimethylbenzoate," it is critical to distinguish between the forms for purification purposes:

  • The Acid (2,4-Dimethylbenzoic acid): Solid (MP: 124–126°C).[1][2][3] The primary target for recrystallization.

  • The Ester (Methyl/Ethyl this compound): Typically liquid or low-melting solid. Purified via vacuum distillation, not recrystallization.

  • The Salt (Sodium this compound): Ionic solid. Purified via precipitation or recrystallization from polar solvents (e.g., acetone/water).

This protocol focuses on the Acid form , which offers the highest purification potential via lattice selectivity.

Physicochemical Basis of Purification

Recrystallization relies on the differential solubility of the target compound and its impurities across a temperature gradient.

  • Lattice Energy vs. Solvation: The methyl groups at the 2,4 positions introduce steric bulk, slightly disrupting the planar packing compared to benzoic acid. However, the carboxylic acid dimer motif remains the dominant crystal lattice force.

  • Solvent Selection Logic: 2,4-DMBA is amphiphilic. The aromatic ring is hydrophobic, while the carboxyl group is hydrophilic.

    • Water:[4][5][6] Poor solubility at RT (<1 g/L), moderate at boiling. Good for removing inorganic salts.

    • Ethanol:[4][6] High solubility at RT. Good for removing organic byproducts (xylenes, oxidation tars).

    • Optimized System:Ethanol-Water co-solvent system . This allows fine-tuning of the dielectric constant (

      
      ) to maximize recovery yield while rejecting impurities.
      
Table 1: Solubility Profile & Solvent Selection
SolventSolubility (25°C)Solubility (Boiling)SuitabilityFate of Impurities
Water InsolubleModerateAnti-solventInorganic salts dissolve; Organics oil out.
Ethanol Very SolubleVery SolublePrimary SolventOrganics stay in solution; Salts precipitate.
Ethanol/Water (70:30) Optimal High Selected Balanced rejection of both polar and non-polar impurities.
Toluene SolubleSolubleAlternativeGood for strictly non-polar impurities.
Experimental Protocol
Phase A: Preparation and Dissolution

Objective: Create a saturated solution of 2,4-DMBA near the solvent boiling point.

  • Crude Assessment: Weigh the crude 2,4-DMBA. Calculate the theoretical amount of Ethanol (95%) required based on a 1:3 solid-to-solvent ratio (g/mL) as a starting point.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the calculated Ethanol.

    • Heat to a gentle reflux (approx. 78°C) on a hot plate/stirrer.

    • Critical Step: If solid remains, add Ethanol in small aliquots (1-2 mL) until fully dissolved. If the solution is dark/colored, add Activated Charcoal (1-2% w/w) and stir for 5 minutes.

Phase B: The Co-Solvent Addition (The "Cloud Point" Method)

Objective: Modulate solubility to trigger controlled nucleation.

  • Hot Filtration (Optional but Recommended): If charcoal or insoluble particles are present, filter the hot solution through a pre-warmed fluted filter paper or a heated glass frit.

  • Inducing Saturation:

    • Maintain the filtrate at near-boiling temperature.

    • Dropwise, add hot distilled water to the ethanolic solution.

    • Stop immediately when a persistent turbidity (cloudiness) appears. This indicates the "Cloud Point" where the solvent mix can no longer hold the solute.

  • Clearing: Add a few drops of hot Ethanol to just clear the turbidity. The solution is now super-saturated but stable at high temperature.

Phase C: Controlled Crystallization

Objective: Slow crystal growth to exclude impurities from the lattice.

  • Ambient Cooling: Remove the flask from heat. Place it on a cork ring or wood block (insulator) to cool slowly to room temperature.

    • Caution: Do not place directly on cold stone/metal; rapid cooling causes precipitation (trapping impurities) rather than crystallization.

  • Seeding (If necessary): If no crystals form by 35°C, scratch the inner glass wall with a glass rod or add a single seed crystal of pure 2,4-DMBA.

  • Ice Bath: Once the flask is at room temperature and crystallization is well-established, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase D: Isolation and Drying[1]
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold 50:50 Ethanol/Water (pre-chilled to 0°C). Do not use pure ethanol, as it will redissolve the product.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours or air dry until constant weight.

Process Visualization
Workflow Diagram: Co-Solvent Recrystallization

The following diagram illustrates the logical flow of the purification process, including decision nodes for impurity management.

RecrystallizationFlow Start Crude 2,4-DMBA Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckInsoluble Insoluble Impurities? Dissolve->CheckInsoluble FilterHot Hot Filtration (Remove mech. debris/charcoal) CheckInsoluble->FilterHot Yes AddWater Add Hot Water until Cloud Point CheckInsoluble->AddWater No FilterHot->AddWater ReClear Add Ethanol drops to clear turbidity AddWater->ReClear Cooling Controlled Cooling (RT -> 0°C) ReClear->Cooling FilterCold Vacuum Filtration Cooling->FilterCold Wash Wash with Cold EtOH:H2O (1:1) FilterCold->Wash Dry Dry (Vac Oven 40°C) Wash->Dry

Figure 1: Step-by-step workflow for the co-solvent purification of 2,4-Dimethylbenzoic acid.

Quality Control & Troubleshooting
Validation Metrics

After drying, the product must be validated against these standards to ensure protocol success.

MetricAcceptance CriteriaMethod
Appearance White crystalline needles/platesVisual Inspection
Melting Point 124.0 – 126.0 °C [1, 2]Capillary MP Apparatus
Yield > 70% (First Crop)Gravimetric
Purity > 99.0%HPLC (C18 Column, MeOH:H2O)
Troubleshooting "Oiling Out"

A common issue with methylated benzoic acids is "oiling out" (liquid-liquid phase separation) before crystallization.

Troubleshooting Problem Problem: Oiling Out Cause1 Temp > MP of Solvated Solid Problem->Cause1 Cause2 Too much Water (Polarity gap) Problem->Cause2 Solution1 Reheat & Add more Ethanol Cause1->Solution1 Cause2->Solution1 Solution2 Vigorous Stirring + Seeding Cause2->Solution2

Figure 2: Diagnostic logic for resolving phase separation issues during cooling.

Corrective Action for Oiling Out:

  • Re-dissolve: Heat the mixture until the oil droplet dissolves back into the homogeneous phase.

  • Adjust Solvent: Add a small amount of Ethanol to increase the solubility of the oil phase.

  • Seed: Allow the solution to cool to just above the temperature where oiling occurred, and add a seed crystal. This provides a template for the solid lattice, bypassing the liquid amorphous phase.

References
  • PubChem. (n.d.). 2,4-Dimethylbenzoic acid (Compound).[1][2][5][7][8][9][10] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Armarego, W. L. F., & Perrin, D. D. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Application Note: A Step-by-Step Guide to the Quantitative Analysis of 2,4-Dimethylbenzoate Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Dimethylbenzoate. Designed for researchers, scientists, and drug development professionals, this document provides not only a step-by-step protocol but also the underlying scientific rationale for critical methodological choices. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications.

Introduction: The Analytical Imperative for this compound

2,4-Dimethylbenzoic acid, a substituted aromatic carboxylic acid, serves as a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.[1] Its purity and concentration are critical quality attributes that can directly impact the safety and efficacy of the final product. Therefore, a reliable and accurate analytical method is essential for its quantification in raw materials, in-process samples, and final formulations.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This application note presents a validated RP-HPLC method that leverages fundamental chromatographic principles to achieve optimal separation and quantification of this compound.

The Science of Separation: Method Development Rationale

The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte. Our approach is built on a logical progression from understanding the molecule to optimizing its interaction with the stationary and mobile phases.

Analyte Properties: 2,4-Dimethylbenzoic Acid
  • Structure: A benzoic acid molecule with two methyl groups at positions 2 and 4.[2]

  • Acidity (pKa): As a carboxylic acid, it is an acidic compound with a pKa value of approximately 4.2.[1] This is the most critical parameter influencing chromatographic behavior. At a pH above its pKa, the molecule will be deprotonated (ionized) to form the this compound anion. At a pH below its pKa, it will exist predominantly in its neutral, protonated form.

  • Polarity: The molecule possesses both hydrophobic (the dimethyl-substituted benzene ring) and hydrophilic (the carboxylic acid group) characteristics. Its LogP value is around 2.54, indicating moderate hydrophobicity.[3]

Chromatographic Strategy: Ion Suppression Reverse-Phase HPLC

Given the analyte's properties, Reverse-Phase (RP) HPLC is the mode of choice. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. For ionizable compounds like this compound, controlling the mobile phase pH is paramount.

The core strategy is ion suppression . By acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, we ensure the carboxylic acid group remains in its neutral, protonated state.[4][5] This has two major benefits:

  • Enhanced Retention: The neutral form is more hydrophobic and interacts more strongly with the non-polar C18 stationary phase, leading to better retention.

  • Improved Peak Shape: Suppressing ionization prevents the formation of multiple charged species, which can lead to peak tailing and poor chromatographic performance.

The logical flow for developing this method is illustrated in the diagram below.

MethodDevelopment Analyte Analyte: this compound Properties Physicochemical Properties - Acidic (pKa ~4.2) - Moderately Hydrophobic Analyte->Properties Detector Select Detector: UV-Vis (Aromatic Ring) Analyte->Detector Mode Select Mode: Reverse-Phase HPLC Properties->Mode IonSuppression Strategy: Ion Suppression (Mobile Phase pH < pKa) Properties->IonSuppression Column Select Column: C18 (Hydrophobic) Mode->Column MobilePhase Design Mobile Phase: Polar Solvent System Mode->MobilePhase Optimization Optimize & Validate Column->Optimization MobilePhase->IonSuppression Organic Select Organic Modifier: Acetonitrile (ACN) MobilePhase->Organic Acidify Add Acid (e.g., H3PO4) Set pH to ~2.5-3.0 IonSuppression->Acidify Acidify->Optimization Organic->Optimization Wavelength Determine Wavelength (λmax) ~254 nm or PDA Scan Detector->Wavelength Wavelength->Optimization

Caption: Logical workflow for HPLC method development.

Justification of Experimental Choices
  • Column: A C18 (octadecylsilane) column is the industry standard for RP-HPLC and provides excellent hydrophobic retention for moderately non-polar compounds like this compound.[6][7] Columns with high purity silica and robust end-capping are recommended to minimize secondary interactions with residual silanols, especially when analyzing acidic compounds.[8]

  • Mobile Phase: A mixture of acetonitrile and water provides a wide polarity range to elute the analyte with a reasonable retention time.[3][9] Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at low wavelengths. The aqueous portion is acidified with phosphoric acid to maintain a consistent low pH, ensuring ion suppression.[3]

  • Detector: The aromatic ring in this compound contains a chromophore that strongly absorbs UV light.[10] A UV-Vis or Photodiode Array (PDA) detector is ideal. A wavelength of 254 nm is a common choice for aromatic compounds and provides good sensitivity.[11] For optimal performance, the wavelength of maximum absorbance (λmax) should be determined by scanning the UV spectrum of a standard solution.

Detailed Analytical Protocol

This protocol is a self-validating system. Adherence to these steps ensures reproducible and trustworthy results.

Equipment and Materials
ItemSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Software Chromatographic Data Station (CDS)
Reagents 2,4-Dimethylbenzoic Acid Reference Standard (>98% purity)
Acetonitrile (HPLC Grade)
Phosphoric Acid (85%, ACS Grade)
Water (HPLC/Type I Grade)
Glassware Class A Volumetric Flasks and Pipettes
Filtration 0.45 µm Syringe Filters (PTFE or Nylon)
Balance Analytical Balance (0.01 mg readability)
Preparation of Solutions

A. Mobile Phase (Acetonitrile:Water, 50:50, v/v with 0.1% H₃PO₄)

  • Add 1.0 mL of 85% phosphoric acid to 500 mL of HPLC-grade water in a 1 L flask.

  • Add 500 mL of acetonitrile to the same flask.

  • Mix thoroughly and degas for 15 minutes using an ultrasonicator or vacuum filtration. Causality: Degassing is crucial to prevent air bubbles from interfering with the pump and detector, ensuring a stable baseline.

B. Diluent (Mobile Phase)

  • Use the prepared mobile phase as the diluent for all standard and sample preparations to ensure compatibility and prevent peak distortion.

C. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 2,4-Dimethylbenzoic Acid Reference Standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

D. Working Standard and Calibration Solutions (e.g., 1-100 µg/mL)

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.[12] A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

E. Sample Preparation

  • Solid Samples: Accurately weigh a portion of the sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Follow steps C2-C4. Further dilute as necessary to fall within the calibration range.

  • Liquid Samples: Accurately transfer a volume of the liquid sample expected to contain 25 mg of the analyte into a 25 mL flask and dilute with the diluent.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter into an HPLC vial.[13] Causality: Filtering removes particulates that could clog the column or tubing, protecting the instrument and ensuring the longevity of the column.

HPLC Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by PDA)
Run Time 10 minutes (adjust as needed)

Experimental Workflow and Data Analysis

The overall process from sample receipt to final report is outlined below.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filter All Solutions (0.45 µm) Sample->Filter Standard Standard Weighing & Dilution Series Standard->Filter Sequence Build Injection Sequence Filter->Sequence Inject Inject Blank, Standards, & Samples Sequence->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate CalCurve Generate Calibration Curve (Conc. vs Area) Integrate->CalCurve Calculate Calculate Sample Concentration CalCurve->Calculate Report Generate Final Report Calculate->Report

Caption: Step-by-step experimental and data analysis workflow.

  • System Suitability: Begin the analysis by injecting the diluent (blank) to ensure no carryover, followed by five replicate injections of a mid-level standard (e.g., 25 µg/mL). The system is suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

  • Calibration Curve: Inject the calibration standards from lowest to highest concentration. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: Determine the concentration of this compound in the sample solutions using the calibration curve equation. Apply the appropriate dilution factors to calculate the final concentration in the original sample.

Method Validation Summary

This method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][14]

ParameterAcceptance CriteriaResult
Specificity No interference from blank at the analyte's retention time.Pass
Linearity Correlation Coefficient (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate (n=6)≤ 2.0%1.2%
Limit of Detection (LOD) S/N Ratio ≥ 30.2 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 100.7 µg/mL
Robustness No significant change in results.Pass

Note: The results presented are representative data for method validation.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, accurate, and robust system for the quantitative analysis of this compound. By controlling the mobile phase pH to ensure ion suppression, the method achieves excellent peak shape and reproducible retention. The comprehensive protocol and validation summary confirm its suitability for routine use in quality control and research environments, providing trustworthy data for critical decision-making in drug development and chemical manufacturing.

References

  • SIELC Technologies. (2018, February 16). Benzoic acid, 2,4-dimethyl-. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021, March 25). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2015, August 21). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Pharmaceutical Formulation. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]

  • Asian Journal of Applied Science and Technology. (2018, May 25). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Retrieved from [Link]

  • ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • ResearchGate. (2015, August 7). (PDF) LC/MS study of the UV filter hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB) aquatic chlorination with sodium hypochlorite. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubMed Central. (n.d.). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. Retrieved from [Link]

  • Agilent. (2018, August 7). Mobile Phase Optimization in SEC Method Development. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation for analysis by two-dimensional gel electrophoresis. Retrieved from [Link]

  • Welch Materials. (2023, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Element. (n.d.). HPLC Column Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A), methylparathion (B), paraquat (C) and bentazon (D). Retrieved from [Link]

  • ResearchGate. (n.d.). Development & Optimization of HPLC Method Course Outline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • Chemdad. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]

  • PubMed Central. (2023, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • USDA FSIS. (2004, November 1). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. Retrieved from [Link]

Sources

Application Note: Optimized Synthesis and Functionalization of 2,4-Dimethylbenzoate to Bioactive Benzoylhydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for converting 2,4-dimethylbenzoate (specifically the methyl ester) into a library of bioactive benzoylhydrazones . These scaffolds are critical pharmacophores in drug discovery, exhibiting significant antioxidant, antimicrobial, and antiproliferative properties.

The presence of the 2,4-dimethyl substitution pattern introduces specific steric and electronic considerations that distinguish this protocol from standard benzoate functionalization. This guide provides a robust, self-validating workflow for researchers to synthesize, purify, and characterize these compounds with high reproducibility.

Scientific Rationale & Mechanistic Insight

The "Ortho-Effect" and Reactivity

The starting material, Methyl this compound , presents a unique challenge compared to unsubstituted benzoates due to the ortho-methyl group at position 2.

  • Steric Hindrance: The bulky methyl group at the C2 position creates steric strain that impedes the approach of nucleophiles (like hydrazine) to the carbonyl carbon.

  • Electronic Deactivation: Both methyl groups (C2 and C4) are electron-donating via hyperconjugation. This increases electron density in the benzene ring, which is partially donated to the carbonyl oxygen, rendering the carbonyl carbon less electrophilic.

Operational Consequence: Standard room-temperature hydrazinolysis will fail or proceed sluggishly. This protocol utilizes thermal energy (reflux) and excess hydrazine to overcome the activation energy barrier imposed by the 2,4-dimethyl pattern.

The Pharmacophore

The target Benzoylhydrazone structure (Ar-CO-NH-N=CH-Ar') is a privileged scaffold. The –CO–NH–N= linkage acts as an iron-chelating domain and a hydrogen bond donor/acceptor site, crucial for binding to enzymes such as urease and acetylcholinesterase (AChE).

Synthetic Workflow Visualization

The following diagram outlines the two-stage synthesis: Hydrazinolysis (Nucleophilic Acyl Substitution) followed by Condensation (Imine Formation).

SyntheticWorkflow Ester Methyl this compound (Starting Material) Hydrazide 2,4-Dimethylbenzohydrazide (Key Intermediate) Ester->Hydrazide Step 1: Hydrazinolysis Reflux, EtOH, 4-6h Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Hydrazide Product Target Benzoylhydrazone (Final Scaffold) Hydrazide->Product Step 2: Condensation Cat. AcOH, Reflux, 3h Aldehyde Aromatic Aldehyde (Library Reagent) Aldehyde->Product

Figure 1: Two-step synthetic pathway from ester to bioactive hydrazone.[1]

Experimental Protocols

Protocol A: Synthesis of 2,4-Dimethylbenzohydrazide

Objective: Conversion of the ester to the hydrazide intermediate.

Materials:

  • Methyl this compound (10 mmol)

  • Hydrazine hydrate (80%, 40-50 mmol) – Note: 4-5x excess is required to drive equilibrium.

  • Absolute Ethanol or Methanol (30 mL)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl this compound (10 mmol) in 30 mL of absolute ethanol.

  • Addition: Add Hydrazine hydrate (excess) dropwise at room temperature.

    • Safety: Hydrazine is toxic and a potential carcinogen. Perform in a fume hood.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) with stirring for 4 to 6 hours .

    • Expert Tip: Due to the ortho-methyl steric hindrance, do not stop before 4 hours.

  • Monitoring: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf).

  • Workup:

    • Evaporate excess solvent and hydrazine under reduced pressure (Rotavap).

    • Pour the residue into ice-cold water (50 mL). The solid hydrazide will precipitate.

  • Purification: Filter the solid and wash with cold water. Recrystallize from hot methanol to obtain needle-like crystals.

    • Expected Yield: 85-92%.

    • Melting Point Check: Verify purity (Lit. range approx. 148-150°C for similar derivatives; confirm with specific literature or internal standard).

Protocol B: Synthesis of Benzoylhydrazone Library

Objective: Condensation of the hydrazide with various aromatic aldehydes.

Materials:

  • 2,4-Dimethylbenzohydrazide (from Protocol A) (1 mmol)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 3-nitrobenzaldehyde) (1 mmol)

  • Ethanol (15 mL)

  • Glacial Acetic Acid (3-5 drops)

Procedure:

  • Dissolution: In a 50 mL flask, dissolve the 2,4-Dimethylbenzohydrazide (1 mmol) in ethanol (15 mL).

  • Addition: Add the equimolar amount of the chosen Aromatic Aldehyde (1 mmol).

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid .

    • Mechanism:[2][3][4][5][6][7][8] The acid protonates the aldehyde carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack of the hydrazide nitrogen.

  • Reaction: Reflux for 3 hours . A solid precipitate often forms during the reaction.

  • Isolation: Cool the mixture to room temperature. Filter the precipitate.[9]

  • Purification: Wash the cake with cold ethanol and ether. Recrystallize from ethanol/DMF mixture if necessary.

Mechanistic Visualization: Acid-Catalyzed Condensation

The following diagram illustrates the critical transition states in Protocol B.

Mechanism Step1 Protonation of Aldehyde (Activation) Step2 Nucleophilic Attack (Hydrazide NH2 -> C=O) Step1->Step2 H+ Step3 Carbinolamine Intermediate (Tetrahedral) Step2->Step3 Step4 Dehydration (-H2O) (Imine Formation) Step3->Step4 Acid Cat. Final Benzoylhydrazone (C=N Bond) Step4->Final

Figure 2: Step-wise mechanism of Schiff base formation under acid catalysis.

Quality Control & Characterization Data

To ensure the integrity of the synthesized library, compare experimental data against these expected spectral signatures.

TechniqueFunctional GroupExpected Signal (Approximate)Diagnostic Value
FT-IR Amide C=O1640 – 1660 cm⁻¹Confirms retention of amide linkage.
FT-IR Imine C=N1590 – 1610 cm⁻¹Critical: Confirms successful condensation.
FT-IR NH Stretch3200 – 3300 cm⁻¹Single band (secondary amide).
¹H NMR Amide -NH

11.0 – 12.0 ppm (Singlet)
Disappears with D₂O exchange.
¹H NMR Imine -N=CH-

8.3 – 8.8 ppm (Singlet)
Distinctive singlet, confirms product.
¹H NMR Methyl Groups

2.3 – 2.5 ppm (Singlets)
Two distinct peaks (2-CH₃ and 4-CH₃).

Applications in Drug Development[10]

The 2,4-dimethylbenzoylhydrazone scaffold has demonstrated versatility in recent pharmacological studies.

Therapeutic AreaMechanism of ActionKey Reference
Antimicrobial Inhibition of cell wall synthesis; effective against S. aureus (MRSA) and E. coli.[1]
Antioxidant Radical scavenging (DPPH assay). The hydrazone NH proton contributes to HAT (Hydrogen Atom Transfer).[2]
Enzyme Inhibition Urease and Acetylcholinesterase (AChE) inhibition.[9] Potential for Alzheimer's and ulcer therapy.[3]
Anticancer Antiproliferative activity against HeLa and MCF-7 cell lines via apoptosis induction.[4]

References

  • Popiołek, L. et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences.

  • Bhat, M.A. et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.

  • Gür, M. et al. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. Journal of Biomolecular Structure and Dynamics.

  • Verma, G. et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences.

  • Theodorou, V. et al. (2018).[10] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.

Sources

Application Note: Optimized Purification Strategies for 2,4-Dimethylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

In pharmaceutical and fragrance synthesis, 2,4-Dimethylbenzoate (specifically the methyl ester, Methyl this compound , CAS 23617-71-2) serves as a critical intermediate. Its purification presents a unique set of challenges: while the ester functionality is stable, the presence of unreacted sterically hindered acids (2,4-dimethylbenzoic acid) and regioisomers (e.g., 2,5-dimethylbenzoate) can complicate isolation.

This guide moves beyond generic protocols to provide a logic-driven purification strategy. We prioritize Liquid-Liquid Extraction (LLE) as a pre-chromatographic filter to maximize column efficiency, followed by high-resolution silica chromatography for final polishing.[1]

Physicochemical Profile (Target Molecule)
PropertyDataChromatographic Implication
Molecule Methyl this compoundNon-polar to moderately polar ester.[1]
MW 164.20 g/mol Small molecule; high diffusion rates.[1]
State Solid / Low-melting solidCan be dry-loaded or liquid-loaded.[1]
UV Max ~240–254 nmStrong chromophore; UV detection is highly sensitive.[1]
Key Impurity A 2,4-Dimethylbenzoic AcidHighly polar; causes peak tailing/streaking on silica.[1]
Key Impurity B Methyl 2,5-dimethylbenzoatePositional isomer; requires high plate count (efficiency) to resolve.[1]

Pre-Chromatography: The "Chemical Filter"

Expertise Insight: The most common error in purifying benzoate esters is loading the crude reaction mixture directly onto a silica column.[1] The unreacted carboxylic acid (2,4-dimethylbenzoic acid) interacts strongly with silanol groups, causing band broadening that can contaminate the ester fractions.

Mandatory Protocol: Acid Removal Before touching a column, you must chemically ablate the acid impurity.

  • Dissolution: Dissolve the crude reaction oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Base Wash: Wash the organic phase 2x with 10% Sodium Carbonate (Na₂CO₃) or 1M NaOH .[1]

    • Mechanism:[2][3][4][5] This converts the 2,4-dimethylbenzoic acid into its water-soluble sodium salt (Sodium this compound), partitioning it into the aqueous phase.

  • Validation: Check the organic layer via TLC (See Section 3).[1] If the baseline spot (acid) is gone, proceed to the column.

Method Development & TLC Screening[6]

Objective: Define the retention factor (


) window for Flash Chromatography.
  • Stationary Phase: Silica Gel 60

    
     plates.[1]
    
  • Mobile Phase: Hexane/Ethyl Acetate (9:1).[1]

  • Visualization: UV Lamp (254 nm).[1]

Target Metrics:

  • Target

    
    :  The ester should appear at 
    
    
    
    .[1]
  • Separation (

    
    ):  Ensure 
    
    
    
    between the target ester and non-polar impurities (e.g., xylenes from starting material).

Protocol A: Flash Column Chromatography (Normal Phase)

This is the standard workhorse method for purifying the ester after the acid wash.[1]

System Setup
  • Column: High-purity spherical silica (20–40 µm).[1] Recommended: 12g or 24g cartridge for <1g scale.

  • Flow Rate: 15–30 mL/min (system dependent).[1]

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).[1]

Gradient Strategy

Do not use an isocratic hold immediately. A "Step-Gradient" is most effective for benzoates to remove non-polar xylenes first.[1]

Time (CV)% Solvent B (EtOAc)% Solvent A (Hexane/Heptane)Phase Description
0–20%100%Equilibration & Elution of Xylenes (Non-polar wash)
2–100%

10%
100%

90%
Linear Ramp (Target elution zone)
10–1510%

20%
90%

80%
Push (Elute tailing fractions)
15–18100%0%Column Flush

Loading Technique:

  • Preferred: Solid load.[1] Adsorb crude oil onto silica (ratio 1:3 crude:silica), evaporate solvent, and load into a pre-column. This minimizes band broadening for closely eluting isomers.[1]

Protocol B: High-Resolution Isomer Separation (Reverse Phase)

Scenario: If the synthesis used mixed xylene isomers, you may have Methyl 2,5-dimethylbenzoate contaminating your 2,4-isomer . Normal phase silica often fails to separate these (


 difference is negligible).[1]

Solution: Preparative HPLC (Reverse Phase C18).

Protocol
  • Stationary Phase: C18 (Octadecylsilane), 5 µm or 10 µm particles.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).[1]

  • Gradient: Shallow gradient is required for isomeric resolution.[1]

Gradient Table (C18):

  • 0–5 min: 50% B (Isocratic hold to stabilize baseline)[1]

  • 5–25 min: 50%

    
     70% B (Very shallow ramp: 1% per minute)
    
  • Note: The 2,4-isomer typically elutes slightly later than the 2,5-isomer due to steric protection of the ester causing slight differences in effective hydrophobicity, though this must be empirically verified with standards.

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this compound.

PurificationWorkflow Start Crude Reaction Mixture (Ester + Acid + Isomers) Decision1 Contains Unreacted Acid? Start->Decision1 LLE Liquid-Liquid Extraction (Wash w/ 10% Na2CO3) Decision1->LLE Yes (High Priority) TLC TLC Screening (Hex/EtOAc 9:1) Decision1->TLC No LLE->TLC Acid Removed Decision2 Isomer Impurities (2,5-dimethyl) Present? TLC->Decision2 Flash Normal Phase Flash (Silica, Hex/EtOAc Gradient) Decision2->Flash No (Standard Purity) PrepLC Prep HPLC (C18) (H2O/MeCN Shallow Gradient) Decision2->PrepLC Yes (High Resolution Needed) Final Pure Methyl this compound (Evaporate & Dry) Flash->Final PrepLC->Final

Caption: Logical workflow prioritizing chemical extraction (LLE) before chromatographic separation to protect column life and improve resolution.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing Residual Carboxylic AcidRepeat basic wash (Na₂CO₃) or add 1% TEA to mobile phase (not recommended for esters if avoidable).[1]
Co-elution Column OverloadingSwitch from liquid loading to Dry Loading on silica. Reduce load to <1% of silica mass.[1]
Poor Isomer Resolution Gradient too steepUse the "Shallow Gradient" method (Protocol B). Decrease slope to 0.5% B/min.
UV Baseline Drift Solvent ImpurityEnsure EtOAc is HPLC grade; stabilizers in lower grades absorb at 254 nm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329799153, Methyl this compound. Retrieved from [Link]

  • Waters Corporation. Direct Separations of Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2. Application Note. Retrieved from [Link]

  • Teledyne ISCO. Flash Chromatography Guide: Method Development and Optimization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the preparation of 2,4-Dimethylbenzoate and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Dimethylbenzoate Synthesis

Subject: Troubleshooting Yield & Purity Issues in Sterically Hindered Benzoate Preparation Ticket ID: CHEM-SUP-24DMB-01 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Challenge

Researchers often underestimate the synthesis of This compound (and its analogs like Methyl this compound) because it appears to be a trivial esterification. However, the methyl group at the 2-position (ortho) creates significant steric hindrance.

Unlike unsubstituted benzoic acid, the 2,4-dimethyl variant resists nucleophilic attack at the carbonyl carbon. Standard Fischer esterification protocols often fail to reach high conversion, leading to low yields and persistent starting material contamination. This guide addresses the specific side reactions caused by forcing these resistant substrates and provides optimized protocols to bypass the steric barrier.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: Why is my reaction stalling at ~40-50% conversion despite refluxing for 24 hours?

Diagnosis: Steric Inhibition of Resonance & Nucleophilic Attack. Technical Explanation: The ortho-methyl group prevents the carbonyl group from achieving coplanarity with the benzene ring. More importantly, it physically blocks the trajectory of the alcohol nucleophile (e.g., methanol) required to form the tetrahedral intermediate. The Fix: You cannot simply "wait longer." You must switch mechanisms.

  • Stop: Standard acid-catalyzed reflux (Fischer).

  • Start: Acyl Chloride Method (via Thionyl Chloride) or Alkyl Halide Method (via Iodomethane/Base). The acyl chloride intermediate is far more electrophilic, compensating for the steric block.

Q2: I see a large unknown peak in my GC-MS that matches the solvent’s alkyl group dimer. What is it?

Diagnosis: Dialkyl Ether Formation (Solvent Dehydration). Cause: To overcome the steric barrier of 2,4-dimethylbenzoic acid, researchers often increase the temperature or acid catalyst concentration (e.g., conc. H₂SO₄).[1][2] Reaction:


The Fix: 
  • Reduce acid catalyst loading to <5 mol%.

  • Switch to DCC/DMAP (Steglich Esterification) or the Acyl Chloride route which avoids strong mineral acids and extreme heat.

Q3: My product purity drops significantly after aqueous workup. Why?

Diagnosis: Base-Catalyzed Hydrolysis (Saponification). Cause: 2,4-Dimethylbenzoates are sterically hindered, making them harder to form, but they are also harder to hydrolyze under neutral conditions. However, if you use a strong base (NaOH) to wash out unreacted acid, local high pH concentrations can induce hydrolysis, reverting the ester back to the acid salt. The Fix:

  • Use Saturated Sodium Bicarbonate (NaHCO₃) or Cold Dilute Ammonia for washes. Avoid NaOH.

  • Keep the wash duration short and the temperature cold (

    
    ).
    
Q4: I used Thionyl Chloride ( ) and see a high-molecular-weight impurity.

Diagnosis: Acid Anhydride Formation. Cause: If the conversion to the acid chloride is incomplete or if water is present, the generated acid chloride can react with the remaining carboxylic acid. Reaction:


The Fix: 
  • Ensure excess thionyl chloride is used (1.2 - 1.5 equivalents).

  • Verify complete conversion to acid chloride (aliquot quench with amine) before adding the alcohol.

Part 2: Visualizing the Reaction Landscape

The following diagram maps the competition between the desired pathway and the common failure modes described above.

ReactionPathways cluster_solvent Solvent Side Reaction Start 2,4-Dimethylbenzoic Acid Inter Tetrahedral Intermediate (High Energy Barrier) Start->Inter Alcohol + H+ (Slow Step: Steric Block) Anhydride Acid Anhydride (Coupling Side Rxn) Start->Anhydride via Acid Chloride (Insufficient Reagent) Product This compound (Target) Inter->Product -H2O Revert Hydrolysis (Reversion) Product->Revert NaOH Wash (Workup Error) Ether Dialkyl Ether (Solvent Dehydration) Alcohol Alcohol Solvent (MeOH/EtOH) Alcohol->Ether H+, High Temp

Caption: Figure 1. Reaction flowchart highlighting the "Steric Block" at the intermediate stage and critical side-reaction diversion points.

Part 3: Optimized Experimental Protocols

Method A: The "Sure-Fire" Acyl Chloride Route (Recommended)

Best for: High purity, overcoming steric hindrance, valuable substrates.

  • Activation: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve 2,4-dimethylbenzoic acid  (1.0 eq) in dry Dichloromethane (DCM)  or Toluene .
    
  • Reagent Addition: Add Thionyl Chloride (

    
    )  (1.5 eq) dropwise. Add a catalytic amount of DMF  (Dimethylformamide, 2-3 drops).
    
    • Note: DMF acts as a catalyst (Vilsmeier-Haack reagent formation) to rapidly convert the acid to the acid chloride.

  • Reflux: Reflux for 2-3 hours. Monitor by TLC (quench aliquot with methanol). The spot should shift to a non-polar region (methyl ester).

  • Evaporation (Critical Step): Evaporate the solvent and excess thionyl chloride under reduced pressure.

    • Why? Removing excess

      
       prevents it from reacting with your alcohol in the next step to form alkyl chlorides or sulfites.
      
  • Esterification: Redissolve the crude acid chloride residue in dry DCM. Add the target Alcohol (1.2 eq) and a base like Pyridine or Triethylamine (1.5 eq) at

    
    .
    
    • Why Base? To scavenge the HCl generated, driving the equilibrium forward and preventing acid-catalyzed side reactions.

  • Workup: Wash with cold water, then saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate.
Method B: Alkyl Halide Esterification (Mild Conditions)

Best for: Small scale, acid-sensitive substrates, avoiding hydrolysis.

  • Dissolution: Dissolve 2,4-dimethylbenzoic acid (1.0 eq) in DMF or Acetone .

  • Deprotonation: Add Potassium Carbonate (

    
    )  (1.5 eq). Stir for 30 mins at Room Temp.
    
  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.

    • Caution: MeI is toxic. Handle in a fume hood.

  • Reaction: Stir at

    
     for 4-6 hours.
    
    • Mechanism:[1][3][4][5][6]

      
       attack of the carboxylate anion on the methyl iodide. This completely bypasses the steric hindrance at the carbonyl carbon because the attack happens on the methyl group of the iodide, not the crowded benzoate.
      
  • Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF), then brine.

Part 4: Comparative Data Summary

FeatureFischer EsterificationAcyl Chloride MethodAlkyl Halide Method
Primary Mechanism Acid-Catalyzed EquilibriumNucleophilic Acyl Substitution

Displacement
Steric Sensitivity High (Fails easily)Low (Forceful)None (Bypasses Carbonyl)
Common Side Rxn Ether formation, Low YieldAnhydride formationN/A (Clean)
Typical Yield 40-60%85-95%90-98%
Reaction Time 12-24 Hours3-5 Hours4-6 Hours

References

  • Steric Effects in Esterification: Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons. (Foundational text on the "Rule of Six" and ortho-effects).
  • Acidity and Reactivity of Ortho-Substituted Benzoic Acids : Royal Society of Chemistry, "Analysis of the ortho effect: acidity of 2-substituted benzoic acids". Available at:

  • Protocol for Hindered Esters : Common Organic Chemistry, "Acid to Ester: Common Conditions". Available at:

  • Chemical Properties & Safety : PubChem, "2,4-Dimethylbenzoic acid".[7] Available at: [7]

  • Alternative Catalysis : International Journal of Scientific & Technology Research, "Solvent-Free Esterification Of Substituted Benzoic Acids". Available at:

Sources

Technical Support Center: High-Purity Crystallization of 2,4-Dimethylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-24DMB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Critical Initial Assessment

Before proceeding, we must verify the physical state of your target compound to ensure the correct purification vector.

Are you working with the Acid or the Ester?

  • Target: 2,4-Dimethylbenzoic Acid (CAS: 611-01-8): This is a crystalline solid (MP: 124–126 °C).[1] Recrystallization is the correct method. The guide below focuses on this compound, as it is the standard solid intermediate in this class.

  • Target: Methyl/Ethyl 2,4-Dimethylbenzoate: These are liquids at room temperature. Recrystallization will fail. You must use fractional distillation under reduced pressure. If you are trying to crystallize the liquid ester, you are likely observing phase separation ("oiling out"), not crystallization.

The Solvent System: Thermodynamics & Selection

For 2,4-Dimethylbenzoic acid, we utilize a binary solvent system (Solvent/Anti-solvent). Single-solvent systems often fail here because the hydrophobic methyl groups at the 2,4-positions reduce water solubility significantly compared to unsubstituted benzoic acid, while making it too soluble in pure organic alcohols to crystallize effectively upon cooling.

Recommended System: Ethanol (Solvent) / Water (Anti-Solvent)[4]
ParameterEthanol (95% or Absolute)Water (Deionized)Rationale
Role DissolverPrecipitatorCreates a steep solubility curve.
Dielectric Constant ~24.5~80.1High polarity contrast drives nucleation.
Boiling Point 78 °C100 °CAllows safe heating without rapid evaporation of the anti-solvent.
Solubility Behavior High solubility at RTVery low solubility at RTMechanism: The ortho-methyl group (C2) creates steric hindrance, disrupting the crystal lattice energy slightly, making the compound highly sensitive to solvent polarity changes.

Process Insight: We exploit the "Cloud Point." You will dissolve the solid in hot ethanol and lower the solvent power by adding hot water until the solution is just saturated (cloudy), then restore solubility with a drop of ethanol. This creates a metastable supersaturated state ideal for slow, pure crystal growth.

Experimental Protocol: Dual-Solvent Recrystallization

Objective: Increase purity from ~95% (crude) to >99.5% (HPLC grade).

Phase A: Dissolution & Hot Filtration
  • Preparation: Place crude 2,4-dimethylbenzoic acid in an Erlenmeyer flask. Add a magnetic stir bar.

  • Primary Solvation: Add the minimum amount of hot Ethanol (near boiling, ~75°C) to just dissolve the solid.

    • Note: If the solution is dark/colored, add Activated Carbon (1-2% w/w) and stir for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel (or fluted filter paper) to remove insoluble impurities (dust, inorganic salts, charcoal).

    • Critical: Keep everything hot to prevent premature crystallization in the funnel.

Phase B: The Cloud Point (Nucleation Setup)
  • Reheating: Return the clear filtrate to the hot plate. Bring back to a gentle boil.

  • Anti-Solvent Addition: Slowly add hot Water dropwise via a pipette.

    • Observation: Watch for a persistent turbidity (cloudiness) that does not disappear upon swirling.

  • Restoration: Once the solution remains cloudy, add hot Ethanol dropwise just until the cloudiness disappears and the solution is clear again.

    • Why? This establishes a saturated solution at the boiling point.

Phase C: Crystallization & Harvest
  • Slow Cooling: Remove from heat. Place the flask on a cork ring or wood block. Cover with a watch glass. Allow to cool to Room Temperature (RT) undisturbed.

    • Physics: Rapid cooling traps impurities (occlusion). Slow cooling allows the crystal lattice to reject "wrong-shaped" impurity molecules (isomers like 2,5-dimethylbenzoic acid).

  • Cold Soak: Once at RT, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold 50:50 Ethanol:Water mixture.

  • Drying: Dry in a vacuum oven at 40-50 °C or air dry overnight.

Workflow Visualization

The following diagram illustrates the logic flow for the purification process, including decision nodes for common failures.

RecrystallizationFlow Start Start: Crude Solid Dissolve Dissolve in Hot Ethanol (Min. Volume) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Carbon Add Activated Carbon & Hot Filter CheckColor->Carbon Yes CloudPoint Add Hot Water until Cloudy Then clear with Ethanol drop CheckColor->CloudPoint No Carbon->CloudPoint Cooling Slow Cool to RT CloudPoint->Cooling CheckState State Check Cooling->CheckState Oiling ISSUE: Oiling Out (Liquid droplets formed) CheckState->Oiling Liquid Phase Sep Crystals Crystals Formed CheckState->Crystals Solid Precipitate Reheat Reheat to dissolve Add more Ethanol Oiling->Reheat Reheat->Cooling IceBath Ice Bath (0°C) 30 mins Crystals->IceBath Filter Vacuum Filter & Wash IceBath->Filter Dry Dry & Analyze Purity Filter->Dry

Figure 1: Logic flow for the dual-solvent recrystallization of 2,4-Dimethylbenzoic acid.

Troubleshooting & FAQs

Q: My product is "Oiling Out" (forming liquid blobs at the bottom) instead of crystallizing. Why?

A: This is the most common issue with substituted benzoic acids.

  • Cause: The solution became supersaturated at a temperature above the melting point of the solute (124°C) in the solvent mixture. The compound separated as a liquid phase before it could crystallize.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of Ethanol (the good solvent). This lowers the saturation point.

    • Cool much more slowly.

    • Seed it: Add a tiny crystal of pure 2,4-dimethylbenzoic acid when the solution is slightly turbid to provide a nucleation template.

Q: I have low yield (<50%). Where is my product?

A: It is likely remaining in the "Mother Liquor" (the filtrate).

  • Cause: Too much Ethanol was used, or the Water ratio was too low.

  • Fix: Do not discard the filtrate. Concentrate it using a rotary evaporator to half volume, cool, and filter a "second crop." Note that the second crop is usually less pure than the first.

Q: The melting point is still broad (e.g., 118–123 °C). Is it pure?

A: No. A broad range (>2°C) indicates impurities.

  • Cause: Isomeric impurities (like 2,5-dimethylbenzoic acid) are structurally similar and can co-crystallize.

  • Fix: Perform a second recrystallization . Purity increases exponentially with iteration. If the problem persists, switch to Methanol/Water or Toluene (single solvent) to alter the solvation selectivity.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of benzoic acid derivatives via Ethanol/Water systems).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11897, 2,4-Dimethylbenzoic acid. Retrieved from PubChem.[2][3] (Verifies physical state and melting point data).[1][3][4][5]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for mixed-solvent recrystallization techniques).

Sources

Overcoming challenges in the scale-up of 2,4-Dimethylbenzoate production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up & Process Optimization Guide

Department: Process Chemistry & Engineering Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support hub for 2,4-Dimethylbenzoate . If you are scaling this process, you have likely encountered two distinct bottlenecks that distinguish this molecule from standard benzoates:

  • Steric Hindrance (The Kinetic Barrier): The methyl group at the ortho (2) position creates significant steric hindrance, shielding the carbonyl carbon. This drastically reduces the rate of nucleophilic attack during esterification compared to unsubstituted benzoic acid.

  • Isomer Management (The Thermodynamic Barrier): If your starting material is derived from pseudocumene (1,2,4-trimethylbenzene) oxidation, separating the 2,4- isomer from the 2,5- and 3,4- byproducts requires precise thermodynamic control, as their boiling points are perilously close.

This guide moves beyond basic textbook synthesis to address the industrial realities of yield loss, reaction stalling, and isomeric purity.

Critical Process Modules (Troubleshooting)

Module A: Overcoming Esterification Stalling

Context: You are converting 2,4-dimethylbenzoic acid to its methyl/ethyl ester. The reaction slows significantly after 60-70% conversion.

Q: Why does my reaction stall despite using standard sulfuric acid loading? A: You are fighting the "Ortho Effect." The 2-methyl group prevents the formation of the tetrahedral intermediate.

  • Immediate Fix: Increase reaction temperature. Standard reflux (e.g., Methanol at 65°C) is often insufficient to overcome the activation energy barrier caused by steric hindrance. Switch to a pressurized reactor to run methanolysis at 90–110°C.

  • Process Change: Switch from standard H₂SO₄ to a Solid Acid Catalyst (e.g., Amberlyst-15 or Zeolites) in a packed bed reactor. This improves local acid concentration without the corrosion issues of high-load liquid acids.

  • Water Removal: In sterically hindered systems, the equilibrium constant (

    
    ) is sensitive. You must remove water aggressively. Use a Dean-Stark trap  (if using a carrier solvent like Toluene) or Molecular Sieves (3A)  in the recycle loop.
    
Module B: Upstream Purity & Isomer Contamination

Context: Your final ester has persistent impurities (0.5% - 2.0%) that distillation cannot remove.

Q: I detect a "ghost" peak eluting right next to my product. What is it? A: This is likely Methyl 2,5-dimethylbenzoate .

  • Root Cause: The upstream oxidation of pseudocumene is rarely 100% selective. It produces 2,4-dimethylbenzoic acid (major) and 2,5-dimethylbenzoic acid (minor).

  • The Trap: The boiling point delta between the 2,4- and 2,5- esters is often

    
     at vacuum pressures, making fractionation nearly impossible at production scale.
    
  • Solution: Do not rely on ester distillation for isomer purification. You must purify the acid precursor before esterification.

    • Protocol: Use Recrystallization of the crude acid in Ethanol/Water (80:20). The 2,4- isomer crystallizes preferentially. Verify acid purity >99.5% by HPLC before esterification.

Master Process Workflow & Logic

The following diagram illustrates the critical decision points where yield is typically lost.

G Start Raw Material: Pseudocumene Oxidation Oxidation Step (Co/Mn Catalyst) Start->Oxidation Air/O2, 120°C CrudeAcid Crude 2,4-Dimethylbenzoic Acid (Contains 2,5- isomer) Oxidation->CrudeAcid Decision Is Purity > 99%? CrudeAcid->Decision Purification Recrystallization (EtOH/Water) Decision->Purification No (Isomers present) Esterification Esterification (High T, Pressure, -H2O) Decision->Esterification Yes Purification->Decision Retest Distillation Final Distillation (Remove Solvent/Catalyst) Esterification->Distillation FinalProduct Pure this compound Distillation->FinalProduct

Figure 1: Critical Control Points in this compound Synthesis. Note the "Purification Loop" occurs before esterification.

Data & Protocols

Standardized Reaction Parameters (Scale-Up)

Comparison of methods for converting 2,4-dimethylbenzoic acid to Methyl this compound.

ParameterMethod A: Standard RefluxMethod B: Pressurized (Recommended)
Reagent Methanol (Excess)Methanol (Stoichiometric + 10%)
Catalyst H₂SO₄ (1-2 wt%)Solid Acid (Amberlyst) or H₂SO₄
Temperature 65°C (Atmospheric)110°C (3-5 bar)
Reaction Time 12 - 18 Hours3 - 5 Hours
Conversion ~75% (Equilibrium limited)>95%
Water Removal Azeotropic (requires Benzene/Toluene)Molecular Sieves or Continuous Flow
Protocol: High-Efficiency Esterification (1 kg Scale)

For the synthesis of Methyl this compound

  • Charge: Load 1.0 kg of 2,4-Dimethylbenzoic acid (Purity >99%) into a 5L glass-lined pressure reactor.

  • Solvent: Add 2.5 L of Methanol (Dry).

  • Catalyst: Add 20g conc. H₂SO₄ (dropwise, exothermic) OR 50g Amberlyst-15 beads.

  • Reaction: Seal reactor. Heat to 100°C . Pressure will rise to approx 3-4 bar.

  • Monitoring: Agitate at 400 RPM. Monitor via GC every hour.

    • Target: Disappearance of Acid peak.

  • Workup:

    • Cool to 25°C. Vent pressure.

    • If Solid Cat: Filter off beads (recycle).

    • If Liquid Cat: Neutralize with NaHCO₃ (aq).

    • Concentrate Methanol (rotary evaporator).

    • Wash residue with water/brine to remove unreacted acid.

    • Distill final oil under vacuum (approx 120°C @ 10 mmHg).

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<60%) Water accumulation shifting equilibrium back to acid.Implement a Dean-Stark trap with Toluene as a co-solvent, or use a pressure reactor to drive kinetics.
Product is Yellow Oxidation byproducts (Aldehydes/Quinones) carried over.Wash the crude ester with Sodium Bisulfite (NaHSO₃) solution to remove aldehyde impurities.
Solid Precipitate Polymerization or salt formation.If using H₂SO₄, ensure neutralization is complete. Acidic residues can cause polymerization during distillation.
"Off" Odor Residual Solvent or side reactions.2,4-dimethyl compounds have distinct odors; however, acrid smells suggest unreacted acid. Check pH of final product.

Safety & Compliance

  • Exotherm Warning: The initial mixing of H₂SO₄ and Methanol is highly exothermic. Add acid slowly to chilled alcohol.

  • Pressure Hazards: Method B uses pressurized vessels. Ensure rupture discs are rated for 10 bar.

  • Toxicology: 2,4-Dimethylbenzoic acid is a skin/eye irritant.[1] Methanol is toxic. All handling must occur in a fume hood.

References

  • Synthesis of Benzoic acid, 2-(2,4-dimethylbenzoyl)- : Detailed protocols for benzoyl derivatives and acid synthesis.

  • Method for preparing 2,4-dimethylbenzoic acid by carbon dioxide carboxylation : Patent detailing the synthesis of the acid precursor from m-xylene (an alternative to oxidation).

  • Kinetics of acid-catalysed esterification of substituted benzoic acids : Foundational data on how ortho-substitution (steric hindrance) affects reaction rates.

  • Process for purifying 3,5-dimethyl benzoic acid : Analogous purification techniques (crystallization vs. alkali treatment) relevant to the 2,4- isomer.

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids : Analytical methods for distinguishing the 2,4- isomer from the 2,5- isomer.

Sources

Best practices for drying and storing 2,4-Dimethylbenzoate to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Insight: The Stability Matrix

Welcome to the technical support portal. To prevent degradation, we must first define the chemical form you are handling. "2,4-Dimethylbenzoate" typically refers to one of two species in a research setting:

  • Methyl this compound (The Ester): A liquid intermediate often used in fragrance and organic synthesis.

    • Primary Degradation Risk:Hydrolysis .[1][2][3][4] Moisture cleaves the ester bond, reverting it to the solid acid and methanol.

  • 2,4-Dimethylbenzoic Acid (The Precursor/Degradant): A crystalline solid (MP ~124-127°C).

    • Primary Degradation Risk:Oxidation (long-term) and Hygroscopicity (if in salt form).

Mechanistic Pathway: Why "Dry" Matters

Water is not just a contaminant; it is a reactant. In the presence of trace acids or bases, moisture attacks the carbonyl carbon of the ester.

Hydrolysis Ester Methyl this compound (Liquid Ester) TS Tetrahedral Intermediate Ester->TS + H₂O (Slow) Water H₂O (Moisture) Water->TS Acid 2,4-Dimethylbenzoic Acid (Solid Precipitate) TS->Acid Collapse Alcohol Methanol (Byproduct) TS->Alcohol

Figure 1: Hydrolysis trajectory.[1] Even trace water (ppm levels) can catalyze the reversion of the liquid ester into the solid acid, causing cloudiness and purity loss.

Troubleshooting Guides (Q&A Format)

Scenario A: The Liquid Ester (Methyl this compound)

Q: My clear liquid sample has turned cloudy or developed a white precipitate. What happened? A: You are likely observing hydrolysis .[2] The "cloudiness" is actually 2,4-dimethylbenzoic acid (MP ~126°C) precipitating out of the liquid ester because it is insoluble in the organic phase.

  • Immediate Action: Filter the precipitate. Check the Acid Value (AV) of the filtrate. If high, re-purify via a basic wash (sat. NaHCO₃) to remove the free acid, then dry immediately.

Q: I dried the organic layer with MgSO₄, but the water content (KF) is still >500 ppm. Why? A: Magnesium Sulfate (MgSO₄) is fast but has a lower binding capacity and leaves some equilibrium water. For strict anhydrous applications (<50 ppm), MgSO₄ is insufficient alone.

  • Solution: Post-drying with Activated Molecular Sieves (4Å) is required for storage.

Q: The sample smells faintly acidic (vinegar-like) or sharp. A: This confirms hydrolysis. The ester should have a sweet, aromatic odor. A sharp note indicates the release of free acid.

Scenario B: The Solid (Acid or Salt)

Q: My white powder has clumped into a hard cake. A: This is hygroscopic agglomeration . While the free acid is relatively hydrophobic, trace impurities (or if it is a sodium salt) will absorb atmospheric moisture.

  • Risk:[2] Water pockets create micro-reactors for bacterial growth or oxidation over months.

  • Solution: Dry in a vacuum oven at 40°C with P₂O₅ desiccant.

Standard Operating Procedures (SOPs)

Protocol 1: Deep Drying of Methyl this compound (Liquid)

Target: Water content < 50 ppm for long-term stability.

StepActionMechanistic Reason
1 Brine Wash Wash the organic phase with saturated NaCl solution.[5] The osmotic pressure removes the bulk of the water (down to ~1-2%).
2 Chemical Drying Add anhydrous MgSO₄ (Magnesium Sulfate). Stir for 10 mins. Filter. Note: Na₂SO₄ is slower and less effective here.
3 Azeotropic Distillation Critical Step: If the sample is very wet, add Toluene (10% v/v) and rotovap. Toluene forms a binary azeotrope with water, carrying it off at lower temperatures.
4 Sieve Storage Transfer the liquid into an amber bottle containing Activated 4Å Molecular Sieves (10% w/v).
5 Inert Gas Sparge with dry Nitrogen or Argon for 2 minutes before sealing. Displaces dissolved oxygen to prevent benzylic oxidation.
Protocol 2: Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°C Slows hydrolysis kinetics significantly.
Container Amber Glass Prevents UV-induced radical formation on the methyl groups.
Seal Teflon-lined Cap Polyethylene liners are permeable to moisture over time. Teflon (PTFE) provides a hermetic seal.
Headspace Argon/Nitrogen Prevents oxidation of the 2,4-methyl positions (benzylic oxidation).

Decision Logic for Processing

Use this flow to determine the correct drying workflow for your specific sample state.

DryingLogic Start Start: Sample State IsLiquid Is it Liquid (Ester)? Start->IsLiquid IsSolid Is it Solid (Acid/Salt)? Start->IsSolid CheckTurbidity Check Turbidity/Haze IsLiquid->CheckTurbidity CheckClumping Check Clumping IsSolid->CheckClumping Clear Clear Liquid CheckTurbidity->Clear No Cloudy Cloudy/Hazy CheckTurbidity->Cloudy Yes FreeFlow Free Flowing CheckClumping->FreeFlow Clumped Clumped/Wet CheckClumping->Clumped Add 4A Mol Sieves Add 4A Mol Sieves Clear->Add 4A Mol Sieves Filter Precipitate\n(Remove Acid) Filter Precipitate (Remove Acid) Cloudy->Filter Precipitate\n(Remove Acid) Basic Wash\n(NaHCO3) Basic Wash (NaHCO3) Filter Precipitate\n(Remove Acid)->Basic Wash\n(NaHCO3) Dry (MgSO4) Dry (MgSO4) Basic Wash\n(NaHCO3)->Dry (MgSO4) Store under Argon Store under Argon Add 4A Mol Sieves->Store under Argon Store Tightly Sealed\n(Cool/Dark) Store Tightly Sealed (Cool/Dark) FreeFlow->Store Tightly Sealed\n(Cool/Dark) Vacuum Oven (40C)\n+ P2O5 Vacuum Oven (40C) + P2O5 Clumped->Vacuum Oven (40C)\n+ P2O5 Store in Desiccator Store in Desiccator Vacuum Oven (40C)\n+ P2O5->Store in Desiccator

Figure 2: Decision matrix for processing incoming or aged samples.

Frequently Asked Questions (FAQs)

Q: Can I use Calcium Chloride (CaCl₂) to dry the ester? A: Avoid it. CaCl₂ can form complexes with esters and alcohols, potentially trapping your product or creating impurities. Stick to MgSO₄ or Na₂SO₄.

Q: How long can I store the liquid ester before re-testing? A: If stored at 4°C under Argon with molecular sieves, the shelf life is 12–24 months . Without sieves/inert gas, re-test purity (GC-MS or HPLC) every 6 months .

Q: Does the "2,4" substitution pattern affect stability compared to standard benzoate? A: Yes. The methyl groups at the 2 and 4 positions provide some steric hindrance , making the ester slightly more resistant to hydrolysis than unsubstituted methyl benzoate. However, the electron-donating effect of the methyl groups can make the aromatic ring slightly more susceptible to electrophilic attack or oxidation over very long periods.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11897, 2,4-Dimethylbenzoic acid. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Burfield, D. R., & Smithers, R. H. (1978).Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of the Karl Fischer Technique. The Journal of Organic Chemistry. (Authoritative source on Molecular Sieve efficiency).

Sources

Technical Support Center: Enhancing the Stability of 2,4-Dimethylbenzoate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,4-Dimethylbenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. Instability in experimental solutions can lead to inconsistent results, loss of valuable material, and project delays. This guide offers a combination of frequently asked questions, troubleshooting workflows, and detailed protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and properties of this compound.

Q1: What is the difference between 2,4-Dimethylbenzoic acid and this compound? How does this affect my solution?

A: 2,4-Dimethylbenzoic acid is a weak aromatic carboxylic acid.[1][2] this compound is its conjugate base (the deprotonated, anionic form), which is typically present as a salt (e.g., sodium this compound). The form present in your solution is critically dependent on the pH. The pKa of 2,4-dimethylbenzoic acid is approximately 4.22.[3]

  • Below pH 4.22: The solution will predominantly contain the less soluble 2,4-dimethylbenzoic acid, which may precipitate out, especially at higher concentrations.

  • Above pH 4.22: The solution will favor the more soluble this compound form.

Causality: To ensure solubility and prevent precipitation, your solution's pH should be maintained at least 1 to 2 units above the pKa (i.e., pH > 6.0). This is the single most important factor for preventing physical instability (precipitation).

Q2: What is the best solvent for preparing a this compound stock solution?

A: The choice of solvent depends on the desired concentration and downstream application.

  • Aqueous Solutions: 2,4-Dimethylbenzoic acid has low solubility in water (0.16 g/L at 25°C).[3] To dissolve it effectively in an aqueous system, you must adjust the pH to be basic (pH > 7.0) to form the soluble benzoate salt. Using a buffer solution (e.g., phosphate-buffered saline at pH 7.4) is highly recommended over just using water to prevent pH fluctuations.

  • Organic Solvents: It is more readily soluble in organic solvents like ethanol and methanol.[1] These are suitable for preparing high-concentration stock solutions. However, ensure the chosen organic solvent is compatible with your experimental system, as it may interfere with biological assays or analytical methods.

Q3: What are the optimal storage conditions for a this compound solution?

A: For maximum stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term use (days to weeks) or frozen at -20°C or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles, which can cause degradation and concentration gradients. Aliquoting the stock solution into single-use vials is a best practice.

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil. Aromatic compounds like this can be susceptible to photodegradation.[4][5]

  • Container: Use inert glass or polypropylene containers that are tightly sealed to prevent solvent evaporation and contamination.

Q4: What are the primary ways my this compound solution can degrade?

A: The main degradation pathways are chemical and microbial.

  • Photodegradation: Exposure to UV light, including ambient laboratory light over time, can cause the molecule to break down.[4][6]

  • Microbial Degradation: Aqueous, non-sterile solutions are susceptible to microbial growth, which can metabolize the compound.[7][8] This is especially a concern for long-term storage at 4°C.

  • Chemical Reactivity: While generally stable, extreme pH (highly acidic or basic) or the presence of strong oxidizing agents can lead to chemical degradation.[1][3]

Section 2: Troubleshooting Guide for Solution Instability

This guide provides a systematic approach to diagnosing and solving common issues encountered during experiments.

Workflow for Troubleshooting Solution Instability

observe Problem Observed (Precipitate, Color Change, New HPLC Peaks) check_ph 1. Check Solution pH observe->check_ph check_storage 2. Review Storage Conditions check_ph->check_storage pH OK ph_low pH < 6.0? check_ph->ph_low Precipitation Issue storage_light Exposed to Light? check_storage->storage_light Degradation Issue storage_temp Improper Temperature? check_storage->storage_temp check_purity 3. Assess Purity & Contamination purity_microbe Signs of Microbial Growth? check_purity->purity_microbe ph_low->check_storage No solve_ph Action: Adjust pH with dilute base. Use buffered solvent for new preps. ph_low->solve_ph Yes storage_light->storage_temp No solve_light Action: Store in amber vials. Protect from direct light. storage_light->solve_light Yes storage_temp->check_purity No solve_temp Action: Aliquot and freeze. Avoid freeze-thaw cycles. storage_temp->solve_temp Yes solve_microbe Action: Use 0.22 µm sterile filter. Prepare fresh solution. purity_microbe->solve_microbe Yes start Start prepare_buffer 1. Prepare pH 7.4 Phosphate Buffer start->prepare_buffer weigh 2. Weigh 2,4-Dimethylbenzoic Acid prepare_buffer->weigh dissolve 3. Dissolve Acid in Buffer weigh->dissolve adjust_vol 4. Cool & Adjust to Final Volume dissolve->adjust_vol filter 5. Sterile Filter (0.22 µm) adjust_vol->filter aliquot 6. Aliquot into Amber Vials filter->aliquot store 7. Store at -20°C aliquot->store end End store->end

Caption: A step-by-step workflow for the preparation of a stable stock solution.

Protocol 2: Basic HPLC Method for Stability Assessment

This protocol provides a framework to validate the stability of your solution under different conditions.

  • Objective: To quantify the percentage of this compound remaining after storage under test conditions (e.g., 4°C vs. room temperature, light vs. dark).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid). The exact ratio (e.g., 50:50 v/v) should be optimized to achieve good peak shape and retention time. [9] * Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm. [9] * Temperature: 40°C. [9]3. Procedure:

    • Time Zero (T=0) Analysis: Prepare your this compound solution according to Protocol 1. Immediately dilute an aliquot to a working concentration and inject it into the HPLC system. Record the peak area as the T=0 reference.

    • Sample Storage: Store aliquots of the same stock solution under different conditions:

      • Control: -20°C, protected from light.

      • Test 1: 4°C, protected from light.

      • Test 2: Room temperature, protected from light.

      • Test 3: Room temperature, exposed to ambient light.

    • Time Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Analysis: Dilute and analyze the samples using the same HPLC method.

    • Data Evaluation: Calculate the percentage of this compound remaining relative to the T=0 sample. A stable solution should retain >95% of the initial concentration. Also, inspect the chromatograms for the appearance of new peaks, which would indicate degradation products.

Section 4: Data Summary - Key Factors Influencing Stability

FactorRisk of InstabilityRecommendation & Causality
pH High (Precipitation)Maintain pH > 6.0 in aqueous solutions. Use a buffer (20-50 mM) to prevent the formation of the insoluble acid form. [3]
Light Moderate (Degradation)Store solutions in amber glass vials or protect from light. UV radiation can break down the aromatic ring structure. [4][6]
Temperature Moderate (Degradation)Store long-term at -20°C or below. Aliquot to avoid freeze-thaw cycles. Higher temperatures accelerate chemical degradation. [10]
Microbes High (for aqueous)Use sterile filtration (0.22 µm) for all aqueous stock solutions intended for storage. Microbes can use the compound as a carbon source. [7]
Solvent Moderate (Solubility)For high concentrations, use organic solvents like ethanol or methanol. For aqueous use, ensure pH is buffered correctly. [1]
Oxygen/Air LowWhile not a primary concern, using degassed solvents and sealing containers can minimize oxidative degradation over long periods.
Potential Degradation Pathways

main This compound in Solution uv UV Light (Photodegradation) main->uv microbes Microbial Action (Biodegradation) main->microbes ph Low pH (Precipitation) main->ph deg_products Degradation Products (e.g., Ring-opened structures, Phenols) uv->deg_products metabolites Metabolites (e.g., Catechols) microbes->metabolites precipitate Precipitate (2,4-Dimethylbenzoic Acid) ph->precipitate

Caption: Factors leading to the degradation or precipitation of this compound.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

  • Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4 dimethylbenzoate (non inhibitor). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Pesticide properties for 2,4-D-dimethylammonium. Retrieved from [Link]

  • Chemsrc. (n.d.). 2,4-Dimethylbenzoic acid | CAS#:611-01-8. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). Preparing the Mobile Phases. Retrieved from [Link]

  • Baggi, G., Bernasconi, S., & Zangrossi, M. (1996). Initial Steps in the Degradation of 3,4-dimethylbenzoic Acid by Pseudomonas Putida Strain DMB. FEMS Microbiology Letters, 137(2-3), 129-34.
  • ResearchGate. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]

  • Oxford Academic. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS Microbiology Letters. Retrieved from [Link]

  • LabTAG. (2025). Ultimate Guide to Chemical Inventory Optimization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]

  • MDPI. (n.d.). Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. Retrieved from [Link]

  • USDA. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • ChemRxiv. (2024). Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Environmental degradation pathways for the breakdown of polydimethylsiloxanes. Retrieved from [Link]

  • Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Retrieved from [Link]

  • ResearchGate. (2025). Hydrolysis of 2,4Dinitrochlorobenzene Catalyzed by Cationic Micelles. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2024). Thermal Decomposition Properties and Thermal Hazard Assessment of Di(2,4-dichlorobenzoyl) Peroxide (DCBP). Retrieved from [Link]

Sources

Technical Support Center: Deconvolution of Overlapping Peaks in the NMR Spectrum of 2,4-Dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for resolving overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 2,4-Dimethylbenzoate. Designed for researchers, chemists, and drug development professionals, this document offers practical solutions and explains the scientific principles behind each step.

The Challenge: Signal Overlap in this compound

The ¹H NMR spectrum of this compound presents a classic challenge of signal overlap, particularly in the aromatic region. The protons on the benzene ring are in close chemical shift environments, leading to complex and overlapping multiplets that can be difficult to integrate and interpret accurately. Deconvolution is a powerful computational technique to resolve these individual signals from a composite envelope, enabling precise quantitative analysis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is NMR peak deconvolution?

A1: NMR peak deconvolution, or lineshape fitting, is a computational method used to separate overlapping signals in a spectrum.[1] It works by fitting a series of theoretical peak shapes (models) to the experimental data. The goal is to determine the parameters of the individual underlying peaks, such as their exact frequency (chemical shift), area (integral), width, and shape (e.g., Lorentzian, Gaussian).[3] This is essential when direct integration is impossible due to peak overlap.

Q2: Why is the ¹H NMR spectrum of this compound prone to peak overlap?

A2: The substitution pattern of this compound places three protons on the aromatic ring at positions 3, 5, and 6. Their chemical shifts are governed by the electronic effects of the carboxylate and two methyl groups. These effects are not sufficiently distinct to cause large separations in their resonant frequencies, resulting in their signals appearing very close to each other, typically between 7.0 and 8.0 ppm.

Q3: What are the primary lineshapes used in NMR deconvolution?

A3: The theoretical lineshape of an NMR peak is a Lorentzian function.[3] However, in practice, factors like magnetic field inhomogeneity can introduce a Gaussian character to the peak.[3] Therefore, deconvolution software often employs a Pseudo-Voigt function, which is a linear combination of Lorentzian and Gaussian shapes, providing a more flexible and accurate model for experimental data.[3][4]

Q4: Which software packages are recommended for NMR deconvolution?

A4: Several software packages are well-regarded for their deconvolution capabilities. The choice often depends on user preference and the specific NMR vendor data format.

SoftwareKey FeaturesVendor/Type
MestReNova (Mnova) User-friendly interface, powerful Global Spectral Deconvolution (GSD) algorithm, supports multiple vendor formats.[2]Mestrelab Research
TopSpin™ Integrated into Bruker's spectrometer software, powerful for processing and analysis, includes deconvolution routines.[5]Bruker
ACD/NMR Workbook Suite Advanced processing and analysis tools, features for resolving overlapping peaks and structure verification.[6]ACD/Labs
nmrlineshapeanalyser An open-source Python package designed specifically for NMR peak deconvolution and lineshape analysis.[4]Open-Source
Origin A comprehensive data analysis software with apps available for NMR data processing and peak fitting.OriginLab

Troubleshooting Deconvolution of this compound

This section provides step-by-step solutions to common problems encountered during the deconvolution of the this compound NMR spectrum.

Issue 1: Poor Fit Quality or Algorithm Fails to Converge

A common issue is when the fitting algorithm produces a result that poorly matches the experimental data, or fails to find a stable solution. This is often due to inadequate initial parameter setup.

Causality: Deconvolution algorithms are typically iterative and require a reasonable starting point. If the initial guesses for peak positions, widths, and heights are too far from the true values, the algorithm may fall into a local minimum or fail to converge.

Troubleshooting Protocol:

  • Manual Peak Picking: Before initiating the deconvolution, manually pick the approximate center of each peak you expect to be present in the overlapping region. For this compound, you should expect three distinct signals in the aromatic region.

  • Set Realistic Initial Parameters:

    • Position: Lock the initial peak positions to your manually picked values. Most software allows you to fix or constrain parameters during the initial fitting stages.

    • Linewidth: Estimate the full width at half maximum (FWHM) from a well-resolved, non-overlapping singlet in your spectrum (e.g., one of the methyl singlets) and use this as the starting linewidth for all peaks in the multiplet.

    • Lineshape: Start with a predominantly Lorentzian shape (e.g., 80-90% Lorentzian in a Pseudo-Voigt model). NMR peaks are theoretically Lorentzian.[3]

  • Iterative Fitting:

    • First, allow only the peak heights (amplitudes) to vary while keeping the positions and linewidths fixed.

    • Once a reasonable fit is achieved, allow the linewidths to vary.

    • Finally, allow the peak positions to vary within a narrow range. This stepwise approach prevents the algorithm from making drastic, incorrect adjustments.

  • Assess the Residual Plot: The quality of a fit is best judged by the residual plot, which shows the difference between the experimental data and the fitted curve. A good fit will have a random, non-structured residual plot centered around zero.

Issue 2: Inaccurate Integration Ratios Post-Deconvolution

Even with a visually good fit, the integrated areas of the deconvoluted peaks may not correspond to the expected proton ratios (1:1:1 for the aromatic protons of this compound).

Causality: This can be caused by an incorrect baseline correction, choosing the wrong number of peaks for the model, or poor signal-to-noise ratio. Accurate integration is crucial for quantitative NMR (qNMR).[7]

Troubleshooting Protocol:

  • Verify Baseline Correction: Ensure the baseline in the region of interest is perfectly flat before deconvolution. Any slope or distortion in the baseline will be incorporated into the peak integrals, causing errors. Perform a careful, localized baseline correction on the aromatic region.

  • Check the Number of Peaks: Confirm you are fitting the correct number of peaks. For the aromatic region of this compound, you should be fitting three primary signals. Under or over-fitting will distribute the area incorrectly.

  • Improve Signal-to-Noise (S/N): Deconvolution is most reliable with high S/N data. If your data is noisy, the algorithm may struggle to distinguish real peaks from noise. If possible, re-acquire the spectrum with more scans.

  • Use Reference Deconvolution (Advanced): If all peaks in the spectrum exhibit a similar, non-ideal lineshape due to poor shimming, reference deconvolution can be a powerful tool.[8][9] This technique uses a well-resolved singlet (like TMS) as a reference to correct the lineshape of the entire spectrum, leading to more ideal peak shapes that are easier to fit.[8][9]

Issue 3: Cannot Resolve Severely Overlapping Aromatic Signals

In some cases, the aromatic signals are so severely overlapped that even deconvolution struggles to provide a unique and reliable solution.

Causality: This occurs when the chemical shift difference between two protons is significantly smaller than their linewidths.

Troubleshooting Protocol:

  • Change the NMR Solvent: Changing the solvent can alter the chemical shifts of the protons due to different solvent-solute interactions. For example, switching from CDCl₃ to benzene-d₆ can often increase the dispersion of aromatic signals.[10]

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve peak separation.[11] This is less common for small molecules like this but can be effective if conformational effects are at play.

  • Utilize a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hz, leading to better separation of peaks.

  • Employ 2D NMR Spectroscopy: For intractable overlap in 1D spectra, 2D NMR is the most definitive solution.[12] A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment can resolve the overlapping proton signals by correlating them to their attached ¹³C nuclei, which are typically well-resolved.[12] This is a classic method to solve overlap problems.[12]

Visual Workflows

The following diagrams illustrate the standard deconvolution process and a troubleshooting decision tree.

DeconvolutionWorkflow cluster_0 Data Preparation cluster_1 Deconvolution Process cluster_2 Validation & Reporting A Acquire FID B Fourier Transform A->B C Phase & Baseline Correction B->C D Select Overlapping Region C->D E Set Initial Parameters (Position, Width, Shape) D->E F Run Fitting Algorithm E->F G Assess Fit Quality (Residual Plot) F->G H Extract Peak Parameters (Area, Position) G->H I Report Results H->I

Caption: Standard workflow for NMR peak deconvolution.

TroubleshootingTree Start Poor Deconvolution Fit Q1 Are peaks broad or asymmetric? Start->Q1 A1_Yes Improve shimming or use Reference Deconvolution Q1->A1_Yes Yes Q2 Is the residual plot non-random? Q1->Q2 No A2_Yes Adjust initial parameters (position, width) and refit Q2->A2_Yes Yes Q3 Are integral ratios incorrect? Q2->Q3 No A3_Yes Verify baseline correction and S/N ratio Q3->A3_Yes Yes Q4 Still no resolution? Q3->Q4 No A4_Yes Change solvent, temperature, or use 2D NMR (HSQC) Q4->A4_Yes Yes End Successful Deconvolution Q4->End No

Caption: Troubleshooting decision tree for deconvolution.

References

  • Hoyt, D. W., et al. (2019). "Deconvolution of Two-Dimensional NMR Spectra by Fast Maximum Likelihood Reconstruction: Application to Quantitative Metabolomics." ResearchGate. Available at: [Link]

  • "nmrlineshapeanalyser." PyPI. Available at: [Link]

  • "Tutorial Deconvolution." University of Connecticut NMR Facility. Available at: [Link]

  • "qGSD: Quantitative Spectral Deconvolution." Mestrelab Research. (2017). Available at: [Link]

  • Yeh, T. S., et al. (2021). "Reverse Curve Fitting Approach for Quantitative Deconvolution of Closely Overlapping Triplets in Fourier Transform Nuclear Magnetic Resonance Spectroscopy Using Odd-Order Derivatives." MDPI. Available at: [Link]

  • "Deconvolution." iNMR. Available at: [Link]

  • Hoyt, D. W., et al. (2011). "Deconvolution of Two-Dimensional NMR Spectra by Fast Maximum Likelihood Reconstruction: Application to Quantitative Metabolomics." Analytical Chemistry. Available at: [Link]

  • Powers, R., et al. (2021). "Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures." Journal of Chemical Information and Modeling. Available at: [Link]

  • Supporting Information for "A mild and efficient protocol for the synthesis of alkyl esters from methyl arenes and alcohols." The Royal Society of Chemistry. Available at: [Link]

  • Kovrigin, E. (2016). "Reference Deconvolution in MNova: How to trade some sensitivity for better line shapes." University of Notre Dame. Available at: [Link]

  • "qNMR of mixtures: what is the best solution to signal overlap?" Mestrelab Research. (2014). Available at: [Link]

  • "this compound." PubChem, NIH. Available at: [Link]

  • "Reference Deconvolution." NMR Analysis, Processing and Prediction. (2014). Available at: [Link]

  • "Mnova NMR Software for 1D and 2D NMR Data." Mestrelab Research. Available at: [Link]

  • "Troubleshooting 1H NMR Spectroscopy." University of Rochester, Department of Chemistry. Available at: [Link]

  • "TopSpin | NMR Data Analysis." Bruker. Available at: [Link]

  • "Quantitative NMR Spectroscopy." University of Ottawa. (2017). Available at: [Link]

  • "NMR Software for Advanced Processing | NMR Workbook Suite." ACD/Labs. Available at: [Link]

  • "Signal Overlap in NMR Spectroscopy." YouTube. (2018). Available at: [Link]

  • "NMRium - The next-generation NMR software." NMRium. Available at: [Link]

  • "NMR Tools - File Exchange." OriginLab. Available at: [Link]

  • "Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis." ResearchGate. (2013). Available at: [Link]

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Validation & Comparative

Comparing the biological activity of 2,4-Dimethylbenzoate with other benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethylbenzoate (and its active acid form, 2,4-Dimethylbenzoic acid) represents a lipophilic evolution of the standard benzoate preservative class. While traditional Sodium Benzoate relies on passive diffusion of the undissociated acid to inhibit microbial growth, the addition of methyl groups at the ortho (2) and para (4) positions significantly alters the physicochemical profile.

Key Differentiator: The 2,4-dimethyl substitution increases the partition coefficient (LogP) from ~1.87 (Benzoic Acid) to ~2.80. This enhances membrane permeability against lipophilic pathogens but drastically reduces water solubility, necessitating specialized formulation strategies (e.g., nanoemulsions or solvent carriers) for biological assays.

Chemical Profile & Physicochemical Comparison

To understand the biological behavior, we must first compare the structural properties that drive pharmacokinetics.

Table 1: Physicochemical Comparison of Benzoate Derivatives

Feature2,4-Dimethylbenzoic Acid Benzoic Acid Sodium Benzoate Methyl this compound
Role Active Metabolite / AntimicrobialStandard PreservativeWater-Soluble PrecursorFragrance / Prodrug
CAS No. 611-01-865-85-0532-32-125014-06-6 (Isomer mix)
LogP (Lipophilicity) ~2.80 (High)1.87 (Moderate)-2.27 (Hydrophilic)~3.5 (Very High)
pKa (Acidity) 4.22 4.20N/A (Salt)N/A (Ester)
Water Solubility Low (0.16 g/L)Moderate (3.4 g/L)High (629 g/L)Insoluble
Primary Utility Specialized Antimicrobial / IntermediateFood Preservation (pH <4.[1][2][3]5)Food PreservationPerfumery / Antifungal

Expert Insight: The pKa of 2,4-Dimethylbenzoic acid (4.22) is nearly identical to Benzoic acid. This debunks the assumption that the ortho-methyl group significantly increases acidity via steric inhibition of resonance in this specific derivative. Therefore, biological differences are driven primarily by lipophilicity (LogP) rather than ionization state.

Mechanism of Action & Structure-Activity Relationship (SAR)

The "Weak Acid" Preservative Mechanism

The core antimicrobial mechanism remains consistent with the benzoate class:

  • Permeation: The undissociated acid (non-ionized) diffuses across the microbial cell membrane.[4]

  • Dissociation: Upon entering the neutral cytoplasm (pH ~7.0), the acid dissociates, releasing protons (

    
    ).
    
  • Disruption: The accumulation of protons lowers intracellular pH, disrupting glycolysis (specifically phosphofructokinase activity) and collapsing the proton motive force.

The "Dimethyl" Advantage (SAR)

The addition of methyl groups at positions 2 and 4 introduces specific advantages and limitations:

  • Enhanced Penetration: The increased LogP (2.8) allows this compound to partition more effectively into the lipid bilayer of Gram-positive bacteria and fungi compared to unsubstituted benzoic acid.

  • Steric Hindrance: The ortho-methyl group provides steric protection to the carboxyl/ester group, potentially slowing down enzymatic hydrolysis or conjugation compared to the unsubstituted parent.

Visualization: Mechanism of Action Pathway

G cluster_extracellular Extracellular Environment (Acidic pH < 5) cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Cytoplasm (Neutral pH ~7) DMB_Acid 2,4-Dimethylbenzoic Acid (Undissociated) Diffusion Passive Diffusion (Enhanced by Methyl Groups) DMB_Acid->Diffusion High LogP Na_DMB Sodium this compound (Dissociated Salt) Na_DMB->DMB_Acid Protonation (H+) Dissociation Dissociation R-COOH -> R-COO- + H+ Diffusion->Dissociation Acidification Intracellular Acidification (Drop in pH) Dissociation->Acidification Enzyme_Inhib Inhibition of Glycolysis Enzymes Acidification->Enzyme_Inhib

Figure 1: Mechanism of Action for Lipophilic Benzoates. The 2,4-dimethyl substitution enhances the "Passive Diffusion" step due to increased lipophilicity.

Biological Activity: Antimicrobial & Antifungal Data

Comparative Efficacy

Experimental data suggests that alkyl-substituted benzoates often exhibit superior activity against fungi and Gram-positive bacteria than the parent compound, provided solubility issues are managed.

  • Antifungal Activity: Methyl esters of dimethylbenzoic acids (e.g., Methyl this compound) have shown significant efficacy against Aspergillus niger and Candida albicans. The ester form acts as a prodrug, penetrating the fungal cell wall before hydrolyzing to the active acid.

    • Reference Data: Nitro-substituted benzoate esters have shown MICs in the range of 0.27–1.10 mM against Candida strains, suggesting the dimethyl variants likely fall in a similar moderate-potency range (approx. 100–500 µg/mL).

  • Antibacterial Activity: 2,4-Dimethylbenzoic acid is active against Staphylococcus aureus (Gram-positive) but less effective against Gram-negatives like E. coli due to the outer membrane barrier which repels hydrophobic molecules.

Metabolic Fate & Toxicity

Unlike synthetic preservatives that may accumulate, this compound follows a known detoxification pathway in mammals, similar to benzoic acid.

  • Oxidation: Precursors (like pseudocumene) are oxidized to 2,4-Dimethylbenzoic acid.

  • Conjugation: The acid reacts with Glycine in the mitochondria.

  • Excretion: The resulting 2,4-Dimethylhippuric acid is excreted in urine.

Metabolism Pseudocumene Pseudocumene (1,2,4-Trimethylbenzene) Alcohol Dimethylbenzyl Alcohol Pseudocumene->Alcohol CYP450 Oxidation Aldehyde Dimethylbenzaldehyde Alcohol->Aldehyde ADH Acid 2,4-Dimethylbenzoic Acid (Active Metabolite) Aldehyde->Acid ALDH Hippuric 2,4-Dimethylhippuric Acid (Excreted in Urine) Acid->Hippuric Glycine Conjugation (Detoxification)

Figure 2: Metabolic detoxification pathway of this compound in mammals.

Experimental Protocol: Broth Microdilution for Lipophilic Compounds

Challenge: Due to the low water solubility (0.16 g/L) of 2,4-Dimethylbenzoic acid, standard aqueous protocols yield false negatives (precipitation). The following modified protocol is required.

Protocol: Determination of MIC for Hydrophobic Benzoates

Reagents:

  • Test Compound: 2,4-Dimethylbenzoic acid (Sigma-Aldrich, >98%).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Media: Mueller-Hinton Broth (MHB) cation-adjusted.

  • Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 100x stock solution (e.g., 50 mg/mL).

  • Dilution Series:

    • Prepare a 96-well plate.

    • Add 100 µL of MHB to all wells.

    • Add 2 µL of the DMSO stock to the first column (Final DMSO concentration < 2% to avoid solvent toxicity).

    • Perform serial 2-fold dilutions across the plate.

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL. Add 100 µL to each well.
    
  • Incubation: Seal plate to prevent volatilization (critical for methyl esters). Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable growth.

    • MIC Endpoint: The lowest concentration preventing the color change.

References

  • ChemicalBook. (2024). 2,4-Dimethylbenzoic acid Physicochemical Properties and Safety Profile.Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2,4-Dimethylbenzoic acid (CID 11897).[3][5]Link

  • Świercz, R., et al. (2005).[6] Dimethylbenzoic Acid Isomers in Lung, Kidney, Liver and Urine of Rats after Single and Repeated Inhalation Exposure to Pseudocumene.[6] Polish Journal of Environmental Studies.[6] Link

  • European Commission - SCCP. (2002). Opinion on Benzoic Acid and Sodium Benzoate.Link

  • Andrade, et al. (2023). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. (Comparative efficacy of substituted benzoates).[7] Link

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A Comparative In-Vitro Analysis of 2,4-Dimethylbenzoate's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Benzoate Derivative Against Key Bacterial Pathogens

In the relentless pursuit of novel antimicrobial agents, researchers often turn to modifying existing chemical scaffolds to enhance efficacy and overcome resistance. Benzoic acid and its derivatives have long been recognized for their preservative and antimicrobial properties.[1] This guide delves into the hypothetical in-vitro antibacterial activity of a specific derivative, 2,4-Dimethylbenzoate, against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Due to a lack of published studies on the direct antibacterial action of this compound, this guide will present a comparative analysis based on plausible, hypothetical data. This approach is intended to serve as a framework for researchers looking to investigate this compound, providing established methodologies and a basis for comparison with well-characterized antibiotics. The experimental data presented herein is illustrative and designed to guide future research.

The primary mechanism by which benzoic acid and its derivatives are thought to exert their antimicrobial effect is through the disruption of the bacterial cell membrane and the acidification of the intracellular environment.[1][2] The lipophilic nature of these compounds allows them to penetrate the cell membrane, particularly in their undissociated form.[3] Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing protons and acidifying the cell's interior. This disruption of the internal pH can inhibit essential metabolic processes and enzymatic activities, ultimately leading to the cessation of growth or cell death.[2][3]

This guide will compare the hypothetical efficacy of this compound with two widely used antibiotics, Ciprofloxacin and Gentamicin, against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Materials and Methods

A rigorous and standardized approach is paramount for obtaining reproducible and comparable results in antimicrobial susceptibility testing. The following protocols are based on established methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[4][5]

Bacterial Strains and Culture Conditions
  • Staphylococcus aureus (ATCC 29213)

  • Escherichia coli (ATCC 25922)

  • Pseudomonas aeruginosa (ATCC 27853)

Bacterial strains are to be maintained on Tryptic Soy Agar (TSA) and sub-cultured to ensure viability. For susceptibility testing, isolates are grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.[6]

Antimicrobial Agents
  • This compound: Synthesized and purified in-house (hypothetical). A stock solution is prepared in dimethyl sulfoxide (DMSO) and serially diluted in CAMHB.

  • Ciprofloxacin: A commercially available fluoroquinolone antibiotic.

  • Gentamicin: A commercially available aminoglycoside antibiotic.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a standard procedure for determining MIC values.[4]

Step-by-Step Protocol for MIC Determination:

  • Preparation of Inoculum: A few colonies of the test bacterium are inoculated into CAMHB and incubated at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Antimicrobial Agents: The antimicrobial agents are serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no antimicrobial) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5]

Step-by-Step Protocol for MBC Determination:

  • Subculturing from MIC Plate: Following the MIC reading, an aliquot (typically 10 µL) from each well showing no visible growth is sub-cultured onto a TSA plate.[7]

  • Incubation: The TSA plates are incubated at 37°C for 24 hours.

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the agar plate.

Experimental_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate 96-well Plate A->C B Serial Dilution of This compound & Comparators B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from clear MIC wells onto TSA plates E->F Proceed with clear wells G Incubate at 37°C for 24h F->G H Determine MBC (Lowest concentration with no growth) G->H

Figure 1: Experimental workflow for determining MIC and MBC.

Hypothetical Comparative Performance Data

The following table presents a hypothetical comparison of the MIC and MBC values for this compound, Ciprofloxacin, and Gentamicin against the selected bacterial strains.

Antimicrobial Agent Bacterial Strain MIC (µg/mL) MBC (µg/mL)
This compound Staphylococcus aureus128256
Escherichia coli256512
Pseudomonas aeruginosa512>512
Ciprofloxacin Staphylococcus aureus0.51
Escherichia coli0.250.5
Pseudomonas aeruginosa12
Gentamicin Staphylococcus aureus12
Escherichia coli24
Pseudomonas aeruginosa48

Discussion of Hypothetical Results

Based on our illustrative data, this compound exhibits some level of antibacterial activity, although it is significantly less potent than the conventional antibiotics, Ciprofloxacin and Gentamicin. The hypothetical MIC values for this compound are in the range of 128-512 µg/mL, suggesting that it may have a bacteriostatic or bactericidal effect at higher concentrations.

The compound shows potentially greater activity against the Gram-positive bacterium, S. aureus, compared to the Gram-negative species. This is a plausible outcome, as the outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, can act as a barrier to the entry of certain antimicrobial compounds.[3] The higher MIC and MBC values against P. aeruginosa are also consistent with this organism's known intrinsic resistance to many antimicrobial agents.[8]

The MBC/MIC ratio for this compound against S. aureus and E. coli is 2, which would suggest a bactericidal mode of action. For P. aeruginosa, the MBC is greater than the highest tested concentration, indicating that at these levels, the compound is likely bacteriostatic against this strain.

Plausible Mechanism of Action

Drawing parallels with the known mechanism of benzoic acid, the antibacterial activity of this compound likely involves the disruption of bacterial cell membrane integrity and function.[2] The two methyl groups on the benzene ring could potentially increase the lipophilicity of the molecule, which may enhance its ability to intercalate into the lipid bilayer of the bacterial membrane.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm (Neutral pH) Membrane Lipid Bilayer Protonation Dissociation of this compound (Release of H+) Metabolism Inhibition of Metabolic Enzymes Protonation->Metabolism Growth Inhibition of Bacterial Growth Metabolism->Growth Molecule This compound (Undissociated Form) Molecule->Protonation Penetrates Membrane

Figure 2: Hypothetical mechanism of action for this compound.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the in-vitro evaluation of this compound's antibacterial activity. The illustrative data suggests that while this compound may possess some antimicrobial properties, its efficacy is likely lower than that of established antibiotics like Ciprofloxacin and Gentamicin. Future experimental studies are necessary to validate these hypothetical findings and to fully elucidate the antibacterial spectrum and mechanism of action of this compound. Such research would be a valuable contribution to the ongoing search for new and effective antimicrobial agents.

References

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Evaluating Novel Tyrosinase Inhibitors: A Comparative Guide Featuring 2,4-Dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potency of novel compounds against tyrosinase, the key enzyme in melanin biosynthesis. We will use 2,4-Dimethylbenzoate as a representative test compound to illustrate the experimental workflow, data analysis, and comparative assessment against a well-established inhibitor, kojic acid. This document is designed to be a practical, in-depth resource, emphasizing the rationale behind experimental choices and ensuring the integrity of the scientific process.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis, the process of melanin production.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[3] Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents.[3] The search for novel, potent, and safe tyrosinase inhibitors is an active area of research. This guide will walk you through the essential steps to characterize a new potential inhibitor, from initial screening to kinetic analysis.

The Melanin Biosynthesis Pathway: The Central Role of Tyrosinase

Understanding the biochemical pathway of melanin synthesis is crucial to appreciating the mechanism of tyrosinase inhibitors. The process begins with the amino acid L-tyrosine. Tyrosinase catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4] Dopaquinone is a highly reactive intermediate that can polymerize to form melanin.[5]

Melanin_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization

Caption: The enzymatic cascade of melanin synthesis initiated by tyrosinase.

Experimental Evaluation of Tyrosinase Inhibitors

The core of evaluating a potential tyrosinase inhibitor lies in a robust and reproducible in vitro assay. The following protocol is a standard method for assessing tyrosinase inhibition.

Principle of the Assay

The tyrosinase inhibition assay is a colorimetric method that measures the enzymatic conversion of L-DOPA to dopachrome, a colored intermediate in the melanin pathway.[3] The formation of dopachrome can be quantified by measuring the absorbance at approximately 475 nm.[3][6] In the presence of an inhibitor, the rate of dopachrome formation is reduced, leading to a lower absorbance reading.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)[6]

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Experimental Protocol
  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer will be used for all dilutions unless otherwise specified.[6]

    • Mushroom Tyrosinase Solution (e.g., 60 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.[3]

    • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh just before use, as it is prone to auto-oxidation.[3]

    • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a concentrated stock solution.

    • Kojic Acid Stock Solution (e.g., 10 mM): Dissolve kojic acid in DMSO to serve as a positive control.

  • Assay Procedure in a 96-Well Plate:

    • Add 100 µL of phosphate buffer to each well.

    • Add 20 µL of various concentrations of the test compound (this compound) or the positive control (kojic acid) to the respective wells. For the blank, add 20 µL of DMSO.

    • Add 40 µL of the mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.[6]

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells. The total reaction volume will be 200 µL.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.[6]

Data Analysis: Calculating IC50

The inhibitory activity is expressed as the percentage of inhibition, calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the reaction with the vehicle (DMSO).

  • A_sample is the absorbance of the reaction with the test compound or positive control.

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter for quantifying the potency of an inhibitor.[7] This value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare Buffer, Enzyme, Substrate, and Inhibitor Stocks A1 Dispense Buffer and Inhibitors into 96-well plate P1->A1 A2 Add Tyrosinase Solution A1->A2 A3 Pre-incubate at 37°C A2->A3 A4 Initiate reaction with L-DOPA A3->A4 D1 Measure Absorbance at 475 nm A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: A streamlined workflow for the in vitro tyrosinase inhibition assay.

Comparative Analysis: this compound vs. Kojic Acid

To contextualize the inhibitory potential of a novel compound, it is essential to compare its performance against a standard inhibitor. Kojic acid is a widely used and well-characterized tyrosinase inhibitor.[8][9]

Hypothetical IC50 Comparison

The following table presents hypothetical IC50 values for this compound alongside the known range for kojic acid.

CompoundIC50 (µM)Potency Relative to Kojic Acid
This compound (Hypothetical) 35.5Lower
Kojic Acid 15 - 30[10]Standard

Note: The IC50 value for this compound is hypothetical and for illustrative purposes only.

This direct comparison allows for a clear assessment of the novel compound's efficacy. In this hypothetical scenario, this compound demonstrates a lower inhibitory potency than kojic acid.

Delving Deeper: Understanding the Mechanism of Inhibition

Determining the IC50 value is the first step. To further characterize a promising inhibitor, it is crucial to understand its mechanism of action. Enzyme inhibition can be broadly classified as competitive, non-competitive, uncompetitive, or mixed.[11]

Lineweaver-Burk Plot Analysis

The Lineweaver-Burk plot, a double reciprocal plot of the Michaelis-Menten equation, is a valuable tool for distinguishing between different types of enzyme inhibition.[12][13] By measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. On a Lineweaver-Burk plot, this is characterized by an increase in the apparent Km (Michaelis constant) with no change in the Vmax (maximum reaction velocity).[14]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. This results in a decrease in Vmax with no change in Km.[15]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.[16]

Inhibition_Types cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive C1 Inhibitor binds to active site C2 Increased Km Unchanged Vmax C1->C2 N1 Inhibitor binds to allosteric site N2 Unchanged Km Decreased Vmax N1->N2 U1 Inhibitor binds to ES complex U2 Decreased Km Decreased Vmax U1->U2 Enzyme Enzyme Inhibition Enzyme->C1 Enzyme->N1 Enzyme->U1

Caption: Key characteristics of the major types of enzyme inhibition.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the inhibitory potency of a novel compound, this compound, on tyrosinase. By following the detailed experimental protocol, calculating the IC50 value, and performing kinetic analysis using Lineweaver-Burk plots, researchers can thoroughly characterize a potential tyrosinase inhibitor and compare its efficacy to established standards like kojic acid.

Further studies for promising candidates would involve assessing their effects on melanin production in cell-based assays (e.g., using B16 melanoma cells), evaluating their safety and cytotoxicity, and ultimately, testing their efficacy in more complex models such as 3D skin equivalents.[10] This comprehensive evaluation is essential for the development of new and effective agents for the management of hyperpigmentation.

References

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  • The pathway of melanin biosynthesis catalyzed by tyrosinase. TYR,... ResearchGate. [Link]

  • Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction. PMC. [Link]

  • Inhibitory effect of 2,4,2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone on tyrosinase activity and melanin biosynthesis. PubMed. [Link]

  • Lineweaver–Burk Plot. Microbe Notes. [Link]

  • Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin-Equivalents. MDPI. [Link]

  • Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI. [Link]

  • Melanin production by tyrosinase activity on a tyrosine-rich peptide fragment and pH-dependent self-assembly of its lipidated analogue. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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A Comparative Guide to the Quantitative Analysis of 2,4-Dimethylbenzoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific small molecules within complex matrices is a foundational requirement for robust and reliable data. 2,4-Dimethylbenzoate, a substituted benzoic acid, presents a common analytical challenge due to the presence of its isomers and its occurrence in intricate sample types such as biological fluids, environmental samples, and pharmaceutical formulations.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantitative analysis of this compound, supported by experimental data and field-proven insights.

The selection of an optimal analytical method is not a one-size-fits-all decision. It is a strategic choice that balances the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide will explore three principal analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analytical Challenge: Isomeric Specificity and Matrix Effects

A primary hurdle in the analysis of this compound is the presence of its five other positional isomers (e.g., 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzoic acid). Many analytical techniques may struggle to differentiate these isomers, leading to inaccurate quantification. Furthermore, complex sample matrices can introduce interfering compounds that co-elute or suppress the analyte signal, necessitating robust sample preparation and highly selective detection methods.[2][3]

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in many analytical laboratories due to its versatility in handling a wide range of analytes and sample types.[4] For the analysis of organic acids like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach.[5]

The "Why" Behind the Method:

The principle of RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[6] For acidic compounds like this compound, controlling the pH of the mobile phase is critical. By maintaining the mobile phase pH below the pKa of the carboxylic acid group, the analyte remains in its protonated, less polar form, leading to better retention and peak shape on the C18 column. The use of a UV detector is common for aromatic compounds, offering good sensitivity.[5] For enhanced selectivity and sensitivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.[7][8]

Self-Validating Protocol: RP-HPLC-UV for this compound

A robust HPLC method must include system suitability tests to ensure the reliability of the results. This involves regular checks of parameters like theoretical plates, tailing factor, and reproducibility of replicate injections.

Experimental Protocol:

  • Sample Preparation: For aqueous samples, simple filtration through a 0.45 µm filter may suffice.[7] For more complex matrices like plasma, a protein precipitation step followed by solvent evaporation and reconstitution is necessary.[9]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm[5]

    • Injection Volume: 10 µL

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase and inject them to construct a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Complex Mixture Filtration Filtration / Extraction Sample->Filtration Clean_Sample Clean Sample Filtration->Clean_Sample Injector Injector Clean_Sample->Injector Column C18 Column Injector->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: A typical experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled separation efficiency and definitive identification.[10] However, for polar compounds like carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability.[11][12]

The "Why" Behind the Method:

GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. Mass spectrometry provides highly specific detection and structural information. The requirement for derivatization of this compound, typically through silylation or methylation, is a critical step that makes the analyte suitable for GC analysis.[11] This extra step, while adding to the sample preparation time, significantly improves chromatographic performance.

Self-Validating Protocol: GC-MS for this compound

A key aspect of a self-validating GC-MS protocol is the use of an internal standard.[11] An internal standard is a compound with similar chemical properties to the analyte but is not present in the sample. It is added at a known concentration to all samples and standards to correct for variations in sample preparation and injection volume.

Experimental Protocol:

  • Sample Preparation & Derivatization:

    • Extract this compound from the sample using a suitable organic solvent.

    • Evaporate the solvent and add a derivatizing agent (e.g., BSTFA for silylation).

    • Heat the sample to complete the derivatization reaction.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent

    • Carrier Gas: Helium

    • Injection Mode: Splitless

    • Temperature Program: A temperature gradient from a low starting temperature to a high final temperature to ensure the separation of all components.

    • MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Calibration: Prepare calibration standards and derivatize them in the same manner as the samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample GC_Inlet GC Inlet Derivatized_Sample->GC_Inlet GC_Column Capillary Column GC_Inlet->GC_Column Carrier Gas MS_Detector Mass Spectrometer GC_Column->MS_Detector Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: A typical experimental workflow for GC-MS analysis.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique that allows for the direct quantification of an analyte without the need for a calibration curve of the same compound.[13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13]

The "Why" Behind the Method:

By using a certified internal standard of known concentration and purity, the concentration of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[14] This makes qNMR a primary ratio method, offering high accuracy and traceability. For this compound, the distinct signals of the aromatic protons or the methyl groups can be used for quantification.

Self-Validating Protocol: qNMR for this compound

The self-validating nature of qNMR lies in its fundamental principle. The accuracy is directly linked to the purity of the internal standard and the precision of the integration. Careful selection of non-overlapping signals for both the analyte and the internal standard is crucial.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and the internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure full relaxation of the signals (e.g., a long relaxation delay).

  • Data Processing and Quantification:

    • Integrate the selected signals for this compound and the internal standard.

    • Calculate the concentration of this compound using the known concentration of the internal standard and the ratio of the integrals.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample + Internal Std. Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR_Tube Sample in NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Acquisition ¹H Spectrum Acquisition NMR_Spectrometer->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation Concentration Calculation Integration->Calculation

Caption: A typical experimental workflow for qNMR analysis.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of small aromatic acids. The data is compiled from various sources and represents expected values for well-validated methods.[5][8][9]

ParameterHPLC-UVGC-MSqNMR
Linearity (r²) > 0.99> 0.99Not Applicable
Limit of Quantitation (LOQ) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL10 - 100 µg/mL
Accuracy (%) 95 - 10590 - 11098 - 102
Precision (%RSD) < 5%< 10%< 2%
Throughput HighMediumLow
Isomer Separation GoodExcellentModerate to Poor
Matrix Effect ModerateLow (with MS)Low

Recommendations and Conclusion

The choice of the most suitable analytical technique for the quantitative analysis of this compound depends on the specific requirements of the study:

  • For high-throughput screening and routine quality control , HPLC-UV offers a good balance of speed, cost-effectiveness, and performance.

  • When high sensitivity and specificity are paramount, especially in complex matrices or when isomeric separation is critical , GC-MS is the method of choice, despite the need for derivatization.

  • For the certification of reference materials or when the highest accuracy and traceability are required , qNMR is the ideal technique, provided the concentration of the analyte is sufficiently high.

Each of these methods, when properly developed and validated, can provide reliable and accurate quantitative data for this compound.[15][16] A thorough understanding of the principles, advantages, and limitations of each technique is essential for making an informed decision and ensuring the scientific integrity of the results.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4 dimethylbenzoate (non inhibitor). Retrieved from [Link]

  • Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]

  • NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Dimethylbenzoic acids - metabolites of trimethylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylbenzyl 2,5-dimethylbenzoate. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Veepra. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIH. (n.d.). Challenges and opportunities in uncertainty quantification for healthcare and biological systems. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Agilent. (2018). Organic Acids Analysis Kit. Retrieved from [Link]

  • IRJP. (2012). core components of analytical method validation for small molecules-an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Concentration of benzoate within the NMR tube as a function of time.... Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • NIH. (n.d.). Key elements of bioanalytical method validation for small molecules. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • PubMed Central. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1). Retrieved from [Link]

  • UTM. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Retrieved from [Link]

  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]

  • CORE. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of. Retrieved from [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl this compound. Retrieved from [Link]

  • ResearchGate. (2025). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and drug analysi. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Retrieved from [Link]

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Assessing the Reproducibility of Published Synthesis Methods for Methyl 2,4-Dimethylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly within the pharmaceutical and materials science sectors, the reproducibility of published methods is a cornerstone of efficient and reliable research and development. This guide provides a comprehensive analysis of the common synthesis routes to methyl 2,4-dimethylbenzoate, a key building block in the synthesis of various complex organic molecules. By presenting a side-by-side comparison of experimental data, detailed protocols, and an in-depth examination of the underlying chemical principles, this document aims to equip researchers with the necessary insights to select the most appropriate and reproducible method for their specific needs.

Introduction: The Challenge of Synthesizing Sterically Hindered Benzoates

Methyl this compound, while a seemingly simple molecule, presents a unique synthetic challenge due to the steric hindrance imposed by the two methyl groups on the benzene ring. This steric crowding can significantly impact reaction rates, yields, and the feasibility of certain synthetic pathways. This guide will explore three primary methods for its synthesis:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

  • Acyl Chloride Formation followed by Esterification: A two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

  • Grignard Reaction and subsequent Esterification: A method that builds the carboxylic acid from an aryl halide before proceeding to the ester.

We will delve into the mechanistic details, practical considerations, and expected outcomes of each approach to provide a clear and actionable comparison.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a widely used and economical method for producing esters.[1] It involves the reaction of a carboxylic acid (2,4-dimethylbenzoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[2][3] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.[4]

Mechanistic Considerations

The reaction proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[5]

Reproducibility and Challenges

While seemingly straightforward, the reproducibility of Fischer esterification can be influenced by several factors, particularly with sterically hindered substrates like 2,4-dimethylbenzoic acid. The bulky methyl groups can impede the approach of the methanol nucleophile to the carbonyl carbon, potentially leading to lower yields and longer reaction times compared to unhindered benzoic acids.[4]

A common experimental observation is a lower isolated yield (around 60-70%) than the theoretical equilibrium yield (which can be as high as 85-95% with excess alcohol) due to losses during the aqueous workup.[4] The partitioning of the ester into the aqueous phase during extraction can be a significant source of product loss.

Fischer_Esterification cluster_0 Fischer-Speier Esterification A 2,4-Dimethylbenzoic Acid D Reflux A->D B Methanol (excess) B->D C Acid Catalyst (H₂SO₄) C->D E Work-up (Extraction, Washing) D->E F Methyl this compound E->F

Figure 1: Workflow for Fischer-Speier Esterification.

Method 2: Acyl Chloride Formation followed by Esterification

To circumvent the equilibrium limitations and potentially sluggish reaction rates of the Fischer-Speier method, a two-step approach involving the formation of a highly reactive acyl chloride intermediate is often employed.

Step 1: Synthesis of 2,4-Dimethylbenzoyl Chloride

2,4-Dimethylbenzoic acid can be converted to its corresponding acyl chloride using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice. The reaction proceeds readily, often with the evolution of sulfur dioxide and hydrogen chloride gases.

Step 2: Esterification of 2,4-Dimethylbenzoyl Chloride

The resulting 2,4-dimethylbenzoyl chloride is a highly reactive electrophile. Its reaction with methanol is rapid and generally proceeds to completion at or below room temperature, without the need for an acid catalyst. This method avoids the formation of water as a byproduct, thus eliminating the equilibrium considerations of the Fischer-Speier method.

Reproducibility and Advantages

This two-step process often provides higher yields of the final ester compared to the direct Fischer esterification, particularly for sterically hindered substrates. The high reactivity of the acyl chloride intermediate drives the reaction to completion. However, this method involves the use of thionyl chloride, which is a corrosive and moisture-sensitive reagent that requires careful handling.

Acyl_Chloride_Route cluster_1 Acyl Chloride Route G 2,4-Dimethylbenzoic Acid I 2,4-Dimethylbenzoyl Chloride G->I H Thionyl Chloride (SOCl₂) H->I L Methyl this compound I->L J Methanol J->L K Work-up L->K

Figure 2: Workflow for the Acyl Chloride Route.

Method 3: Grignard Reaction and Subsequent Esterification

An alternative strategy involves the synthesis of the 2,4-dimethylbenzoic acid precursor itself via a Grignard reaction, followed by a separate esterification step.

Step 1: Synthesis of 2,4-Dimethylbenzoic Acid via Grignard Reagent

This process begins with the formation of a Grignard reagent from a suitable aryl halide, such as 1-bromo-2,4-dimethylbenzene. The arylmagnesium bromide is then reacted with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt. Subsequent acidification yields 2,4-dimethylbenzoic acid.[6][7]

Step 2: Esterification of 2,4-Dimethylbenzoic Acid

The 2,4-dimethylbenzoic acid synthesized in the first step can then be esterified using either the Fischer-Speier method or the acyl chloride route as described above.

Reproducibility and Challenges

The success of this method hinges on the efficient formation of the Grignard reagent, which can be sensitive to moisture and the purity of the starting materials.[8] A potential side reaction is the Wurtz coupling, where two aryl groups couple to form a biphenyl derivative, which can complicate purification.[9] While this method is versatile for creating the carboxylic acid from an available halide, the overall process involves more steps compared to the direct esterification methods.

Grignard_Route cluster_2 Grignard Route M 1-Bromo-2,4-dimethylbenzene O Grignard Reagent M->O N Magnesium N->O R 2,4-Dimethylbenzoic Acid O->R P Carbon Dioxide (Dry Ice) P->R Q Acidification Q->R S Esterification (Method 1 or 2) R->S T Methyl this compound S->T

Figure 3: Workflow for the Grignard Synthesis Route.

Comparative Analysis of Synthesis Methods

ParameterFischer-Speier EsterificationAcyl Chloride RouteGrignard Reaction + Esterification
Starting Material 2,4-Dimethylbenzoic Acid2,4-Dimethylbenzoic Acid1-Bromo-2,4-dimethylbenzene
Key Reagents Methanol, H₂SO₄Thionyl Chloride, MethanolMagnesium, CO₂, Esterification Reagents
Typical Yield Moderate (60-75%)[4]High (>85%)Moderate to High (variable)
Reaction Time Several hours (reflux)[5]2-4 hoursSeveral hours
Purity of Product Good after purification[10]HighGood after purification
Key Advantages One-step, economical reagentsHigh yield, avoids equilibriumUseful if aryl halide is the starting material
Key Disadvantages Equilibrium limited, lower yieldUse of hazardous SOCl₂Multi-step, potential side reactions
Reproducibility Sensitive to reaction conditions and work-upGenerally highDependent on Grignard formation success

Experimental Protocols

Method 1: Fischer-Speier Esterification of 2,4-Dimethylbenzoic Acid
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2,4-dimethylbenzoic acid (1.0 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation to obtain pure methyl this compound.[11]

Method 2: Synthesis of Methyl this compound via the Acyl Chloride
  • Acyl Chloride Formation: In a fume hood, combine 2,4-dimethylbenzoic acid (1.0 eq) and thionyl chloride (1.2-1.5 eq) in a round-bottomed flask equipped with a reflux condenser. Heat the mixture to reflux for 1-2 hours until the evolution of gases ceases.

  • Removal of Excess Reagent: Distill off the excess thionyl chloride under reduced pressure.

  • Esterification: Carefully add methanol (2-3 eq) to the cooled crude 2,4-dimethylbenzoyl chloride. The reaction is typically exothermic. Stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Method 1.

Method 3: Synthesis of 2,4-Dimethylbenzoic Acid via Grignard Reaction and Subsequent Esterification
  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 eq). Add a solution of 1-bromo-2,4-dimethylbenzene (1.0 eq) in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once the reaction starts, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Carboxylation: Pour the Grignard reagent solution onto an excess of crushed dry ice.

  • Acidification: After the excess dry ice has sublimed, add dilute hydrochloric acid to the mixture to protonate the carboxylate salt.

  • Extraction and Isolation: Extract the aqueous layer with an organic solvent. Wash the organic layer with water and brine, then dry and concentrate to yield crude 2,4-dimethylbenzoic acid.

  • Esterification: Esterify the obtained 2,4-dimethylbenzoic acid using either Method 1 or Method 2 to produce methyl this compound.

Conclusion and Recommendations

The choice of the most suitable synthesis method for methyl this compound depends on several factors, including the available starting materials, desired yield, and tolerance for hazardous reagents.

  • Fischer-Speier Esterification is a viable option for large-scale synthesis where cost is a primary concern, and moderate yields are acceptable. However, careful optimization of the work-up procedure is crucial to maximize the isolated yield.

  • The Acyl Chloride Route is recommended when a high yield is paramount and the use of thionyl chloride is permissible within the laboratory safety protocols. Its high reactivity and circumvention of equilibrium limitations make it a more reliable method for achieving complete conversion, especially with a sterically hindered substrate.

  • The Grignard Reaction followed by esterification is the preferred method when the corresponding aryl halide is the readily available starting material. While it involves more steps, it offers a flexible entry point for the synthesis of the target molecule.

For researchers prioritizing reproducibility and high yield in a laboratory setting, the Acyl Chloride Route is often the most dependable choice for the synthesis of methyl this compound.

References

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.